Technical Documentation Center

5-Methylpiperazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methylpiperazine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

5-Methylpiperazine-2-carboxylic acid chemical structure and properties

Executive Summary 5-Methylpiperazine-2-carboxylic acid (5-MPCA) represents a privileged scaffold in modern medicinal chemistry, serving as a conformationally constrained non-proteinogenic amino acid. Distinguished by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperazine-2-carboxylic acid (5-MPCA) represents a privileged scaffold in modern medicinal chemistry, serving as a conformationally constrained non-proteinogenic amino acid. Distinguished by its dual nitrogen functionality and chiral centers at the C2 and C5 positions, this molecule offers unique vectors for diversification in fragment-based drug discovery (FBDD) and peptidomimetic design.

This guide analyzes the structural dynamics, synthetic pathways, and physicochemical properties of 5-MPCA, with a specific focus on stereochemical control—the critical factor governing its utility in high-affinity ligand design.

Chemical Identity & Stereochemical Analysis[1][2]

Nomenclature and Core Structure

The piperazine ring acts as a rigid template. In 5-MPCA, the carboxylic acid at C2 and the methyl group at C5 create a 1,4-relationship across the heterocyclic ring. This substitution pattern introduces two chiral centers, resulting in four possible stereoisomers: two cis forms and two trans forms.

DOT Diagram 1: Structural Numbering & Stereochemistry

G cluster_0 Core Numbering cluster_1 Stereochemical Stability N1 N1 (Amine) C2 C2 (COOH) N1->C2 C3 C3 C2->C3 N4 N4 (Amine) C3->N4 C5 C5 (Methyl) N4->C5 C6 C6 C5->C6 C6->N1 Trans Trans Isomer (Diequatorial) Thermodynamic Product Cis Cis Isomer (Axial-Equatorial) Kinetic Product Cis->Trans Epimerization (Base/Heat)

Caption: Core numbering of the piperazine ring and the thermodynamic relationship between cis and trans isomers.

Conformational Analysis (The "Expert" Insight)

The stability of 5-MPCA isomers is dictated by A-values (conformational free energy).

  • Trans-Isomer ((2R,5S) or (2S,5R)): In the chair conformation, the trans relationship allows both the C2-carboxyl and C5-methyl groups to occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans isomer the thermodynamic product.

  • Cis-Isomer ((2R,5R) or (2S,5S)): The cis configuration forces one substituent into an axial position. While less stable thermodynamically, the cis isomer is often highly sought after in peptidomimetics to induce specific turn geometries (e.g.,

    
    -turns) that mimic proline.
    
Physicochemical Properties

The molecule exists as a zwitterion in neutral aqueous solution.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 144.17 g/mol
CAS (Pyrazine Precursor) 5521-55-15-methylpyrazine-2-carboxylic acid
CAS (Boc-Ester) 252990-05-9(R)-1-Boc-piperazine-2-carboxylic acid methyl ester
pKa 1 (Carboxyl) ~2.2Protonated acid

Zwitterion
pKa 2 (N1 Amine) ~5.6Proximal to electron-withdrawing COOH
pKa 3 (N4 Amine) ~9.6Distal amine, typical secondary amine basicity
LogP -1.5 to -2.0Highly hydrophilic

Synthetic Methodologies

Synthesis is typically approached via two primary routes: ring reduction of pyrazines or cyclization of chiral amino acid precursors.

DOT Diagram 2: Synthetic Workflows

Synthesis Start1 Route A: Pyrazine Reduction (Scalable, Racemic/Diastereomeric Mix) Step1A 5-Methylpyrazine-2-carboxylic acid Start1->Step1A Step1B Catalytic Hydrogenation (H2, Pd/C or PtO2) Step1A->Step1B Product1 5-MPCA (Cis/Trans Mixture) Step1B->Product1 Yields ~90% Start2 Route B: Chiral Pool Cyclization (Stereocontrolled) Step2A L-Serine + Ethyl Glyoxylate Start2->Step2A Step2B Reductive Amination & Cyclization Step2A->Step2B Product2 Enantiopure 5-MPCA Step2B->Product2 Preserves Chirality

Caption: Comparison of industrial reduction route vs. laboratory-scale stereoselective synthesis.

Critical Synthetic Nuance:

When using Route A (Hydrogenation) , the choice of solvent and catalyst influences the cis/trans ratio.

  • Acidic Media (AcOH): Protonation of the pyrazine nitrogens facilitates reduction but often leads to mixtures.

  • Base Equilibration: If the cis isomer is obtained kinetically, heating in basic methanol can epimerize the C2 center to the thermodynamically stable trans form (diequatorial).

Applications in Drug Discovery[5]

Peptidomimetics

5-MPCA is a "Proline Chimera." It restricts the conformational flexibility of the peptide backbone (


 and 

angles).
  • Turn Induction: The cis-5-MPCA isomer is particularly effective at inducing Type II

    
    -turns in peptide chains, stabilizing bioactive conformations for GPCR binding.
    
  • Proteolytic Stability: Incorporating the piperazine ring protects the adjacent amide bonds from enzymatic hydrolysis by proteases.

Fragment-Based Drug Discovery (FBDD)

The scaffold serves as a high-Fsp3 (fraction of sp3 carbons) building block.

  • Vector 1 (N1): Ideal for sulfonylation or arylation (SNAr) to attach lipophilic tails.

  • Vector 2 (N4): often used for reductive amination or amide coupling to solubilizing groups.

  • Vector 3 (COOH): The "warhead" attachment point or anchor for H-bonding interactions.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of Methyl 5-methylpiperazine-2-carboxylate (Trans-enriched) via Pyrazine Reduction.

Safety: Hydrogen gas is highly flammable. Pyrazine derivatives can be irritants. Work in a fume hood.

Protocol Steps
  • Preparation: Dissolve 5-methylpyrazine-2-carboxylic acid (10.0 mmol) in Methanol (50 mL).

  • Catalyst Loading: Add 5% Rh/C or PtO2 (5 mol%) under an inert Nitrogen atmosphere.

    • Why: Rhodium often allows milder conditions than Palladium for pyrazine rings.

  • Acidification: Add conc. HCl (22.0 mmol, 2.2 eq).

    • Causality: Protonating the pyrazine renders the ring electron-deficient, facilitating hydride attack. It also traps the product as the salt, preventing amine oxidation.

  • Hydrogenation: Seal in a Parr shaker or autoclave. Pressurize to 50 psi H2 . Agitate at RT for 12-24 hours .

  • Monitoring: Monitor via TLC (n-Butanol/AcOH/H2O 4:1:1). Stain with Ninhydrin (product turns blue/purple).

    • Validation: Disappearance of UV-active pyrazine spot indicates reaction completion.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the dihydrochloride salt.

  • Esterification (Optional for purification): Reflux the crude salt in dry Methanol/HCl for 4 hours.

    • Validation: This converts the acid to the methyl ester, which can be easily purified via column chromatography or recrystallization, separating diastereomers.

References

  • PubChem. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid (Precursor Data).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Khalili, F., et al. (2009).[2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[2][3] Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Thermodynamic Solubility of 5-Methylpiperazine-2-carboxylic Acid: A Technical Determination Guide

The following technical guide details the thermodynamic solubility profiling of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) . As specific experimental solubility values for this precise isomer are rarely published in o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic solubility profiling of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) .

As specific experimental solubility values for this precise isomer are rarely published in open-access repositories, this guide serves as a definitive protocol for empirically determining its solubility profile. It addresses the compound's specific physicochemical challenges—namely its zwitterionic nature and lack of strong UV chromophores.

Executive Summary & Compound Architecture

5-Methylpiperazine-2-carboxylic acid (5-MPCA) is a non-aromatic, cyclic amino acid derivative. Unlike its aromatic precursor (5-methylpyrazine-2-carboxylic acid), 5-MPCA is a saturated heterocycle. This structural distinction dictates two critical behaviors in aqueous media:

  • Zwitterionic Equilibrium: It possesses two basic amine centers (secondary amines) and one acidic carboxyl group. Its solubility is not a single number but a pH-dependent curve.

  • Detection Challenge: The saturation of the ring removes the conjugated

    
    -system, rendering the molecule UV-inactive  (poor absorption >210 nm). Standard HPLC-UV methods will fail without derivatization.
    
Structural & Physicochemical Predictions[1]
  • Molecular Weight: ~144.17 g/mol

  • Predicted pKa values:

    • 
       (Carboxyl): ~1.8 – 2.5
      
    • 
       (Piperazine 
      
      
      
      ): ~5.3 – 5.6
    • 
       (Piperazine 
      
      
      
      ): ~9.6 – 9.8
  • Solubility Classification: High aqueous solubility is expected at pH extremes (pH < 2 and pH > 10). Minimum solubility (intrinsic solubility,

    
    ) will occur at the isoelectric point (pI), likely between pH 6.0 and 7.5.
    

Thermodynamic vs. Kinetic Solubility

It is imperative to distinguish the data requirement:

  • Kinetic Solubility: Measured from DMSO stock precipitation.[1][2][3] Not recommended for 5-MPCA due to the "DMSO effect" masking the zwitterionic crystal lattice energy.

  • Thermodynamic Solubility (Equilibrium): Measured from solid material in aqueous buffer. This is the Gold Standard required for this guide. It accounts for the crystal lattice energy and true equilibrium saturation.

Ionization & Solubility Logic

The following diagram illustrates the ionization states that drive the solubility profile. At the isoelectric point (Species B), the net charge is zero, lattice energy is highest, and solubility is lowest.

IonizationFlow cluster_0 pH Dependent Speciation NodeA Cationic Form (pH < pKa1) High Solubility NodeB Zwitterionic Form (pI) (pKa1 < pH < pKa2) Lowest Solubility (S0) NodeA->NodeB -H+ (Carboxyl) NodeC Anionic Form (pH > pKa3) High Solubility NodeB->NodeC -H+ (Amine)

Figure 1: Ionization equilibrium of 5-MPCA. The solubility profile follows a U-shape, with the minimum at the Zwitterionic stage.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed to be self-validating. It ensures that the measured value represents true equilibrium and not a metastable supersaturated state.

Materials Required[3][4][5][6][7][8][9][10]
  • Solid 5-MPCA: >98% purity (ensure no amorphous content; crystalline is required for true thermodynamic data).

  • Buffer Systems:

    • pH 1.2 (0.1N HCl)

    • pH 4.5 (Acetate)

    • pH 6.8 (Phosphate - Targeting pI)

    • pH 10.0 (Borate/Carbonate)

  • Apparatus: Temperature-controlled orbital shaker (25°C ± 0.1°C).

  • Filtration: 0.22 µm PVDF syringe filters (Low protein binding, pre-saturated).

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Excess Addition: Weigh approximately 20 mg of 5-MPCA into 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension (excess solid) persists. Reasoning: Thermodynamic solubility can only be measured in the presence of the solid phase.

Phase 2: Equilibration
  • Agitation: Place vials on the orbital shaker at 25°C. Shake at 200 RPM.

  • Time Course: Incubate for 24 to 48 hours .

    • Validation Step: Prepare duplicate vials. Analyze one at 24h and one at 48h. If values differ by >5%, extend equilibration to 72h.

  • pH Verification: Measure the pH of the supernatant after equilibrium. The dissolving compound can shift the buffer pH. The solubility value must be reported against the final pH, not the initial buffer pH.

Phase 3: Phase Separation
  • Centrifugation: Centrifuge at 10,000 RPM for 10 minutes to pellet the excess solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter. Discard the first 200 µL of filtrate (to account for filter adsorption).

Analytical Quantification (The Critical Bottleneck)

Warning: Do not use standard HPLC-UV at 254 nm. 5-MPCA lacks a chromophore.

Recommended Method: HPLC-CAD (Charged Aerosol Detection)

Charged Aerosol Detection is universal and does not rely on UV absorption.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (to retain the polar zwitterion).

    • Suggested: Waters XBridge Amide or Phenomenex Luna NH2.

  • Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.0). High organic content (60-80% ACN) is needed for HILIC retention.

  • Detection: CAD or ELSD (Evaporative Light Scattering Detector).

Alternative Method: Derivatization HPLC-UV

If CAD is unavailable, derivatize the secondary amines to render them UV-active.

  • Reagent: Dansyl Chloride (DNS-Cl) or FMOC-Cl.

  • Reaction: React supernatant with DNS-Cl in alkaline buffer (pH 9.5) for 30 mins at 60°C.

  • Detection: HPLC-UV at 254 nm or 335 nm (specific to Dansyl).

Workflow Logic Diagram

MethodWorkflow Start Start: Supernatant Analysis CheckUV Check Structure: Is Chromophore Present? Start->CheckUV NoUV No (Saturated Ring) CheckUV->NoUV 5-MPCA MethodA Method A: HPLC-CAD/ELSD (Universal Detection) NoUV->MethodA Preferred MethodB Method B: Derivatization (Dansyl-Cl + UV) NoUV->MethodB Alternative Result Calculate Solubility (mg/mL) MethodA->Result Quantify vs Standard MethodB->Result Quantify vs Standard

Figure 2: Analytical decision matrix for non-chromophoric piperazine derivatives.

Data Processing & Reporting

To report the data with high scientific integrity, utilize the Henderson-Hasselbalch equation modified for solubility (


).

For a zwitterion (Ampholyte), the total solubility at a given pH is:



  • 
    :  Intrinsic solubility (solubility of the neutral zwitterion).
    
  • 
    :  Total measured solubility.
    
Summary Table Template

When documenting your results, use the following structure to ensure reproducibility:

ParameterExperimental ConditionResult (Example/Target)
Method Shake-Flask (Thermodynamic)Equilibrium reached
Equilibration Time 24 HoursConfirmed by 48h check
Temperature 25°C ± 0.1°CControlled
Solubility (pH 1.2) 0.1N HClExpected: >50 mg/mL (High)
Solubility (pH 6.8) Phosphate BufferExpected: Minimum (

)
Solubility (pH 10.0) Borate BufferExpected: >50 mg/mL (High)
Final Solid Phase XRPD AnalysisCrystalline (Match Ref)

Note on Solid State: Always analyze the residual solid after the experiment using X-Ray Powder Diffraction (XRPD). If the pattern changes (e.g., to a hydrate or amorphous form), the solubility value corresponds to that new form, not the original material.

References

  • Bienta/Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[2][3] Retrieved from [Link]

  • University of Regina. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data.[5] Retrieved from [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100 (Detection Techniques). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 5-Methyl-2-pyrazinecarboxylic acid (Analog Data).[6] Retrieved from [Link]

  • ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Role of 5-Methylpiperazine-2-carboxylic Acid in Peptidomimetics

Executive Summary 5-Methylpiperazine-2-carboxylic acid (5-Me-Pca) represents a high-value, non-proteinogenic amino acid scaffold used to engineer conformational rigidity into bioactive peptides. Unlike flexible linear pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperazine-2-carboxylic acid (5-Me-Pca) represents a high-value, non-proteinogenic amino acid scaffold used to engineer conformational rigidity into bioactive peptides. Unlike flexible linear peptides, 5-Me-Pca introduces a constrained six-membered heterocycle that mimics the turn-inducing properties of proline while offering additional functional vectors via the secondary amine (N4) and the C5-methyl group. This guide details the structural mechanics, synthesis pathways, and application of 5-Me-Pca in developing metabolically stable, high-affinity ligands for GPCRs and protease targets.

Structural & Conformational Mechanics

The "Rigid Proline" Paradigm

In peptidomimetics, the primary failure mode of linear peptides is entropic penalty upon binding and rapid proteolytic degradation. 5-Me-Pca addresses both by locking the backbone dihedral angles (


 and 

).
  • Proline vs. 5-Me-Pca: While proline restricts the

    
     angle to approximately -60°, 5-Me-Pca constrains both 
    
    
    
    and
    
    
    within a piperazine chair conformation.
  • The 5-Methyl Effect: The introduction of a methyl group at the C5 position is not merely a steric addition; it acts as a conformational anchor .

    • Equatorial Preference: The C5-methyl group preferentially adopts an equatorial position to minimize 1,3-diaxial interactions. This locks the piperazine ring into a specific chair conformer, thereby fixing the orientation of the C2-carboxylate and N1/N4 vectors.

    • Chirality: The scaffold possesses two chiral centers (C2 and C5). The relative stereochemistry (cis vs. trans) dictates the type of secondary structure induced (e.g.,

      
      -turn type VI vs. 
      
      
      
      -turn).
Stereochemical Nomenclature

The biological activity is strictly dependent on the absolute configuration.

  • (2S, 5S)-5-Me-Pca: Often utilized to mimic L-Proline in type II

    
    -turns.
    
  • (2S, 5R)-5-Me-Pca: The trans isomer, often used to induce extended conformations or specific

    
    -turns.
    

Synthesis Strategies

The synthesis of 5-Me-Pca generally follows two main distinct strategies: Aromatic Reduction (scalable, racemic/diastereomeric mixtures) and Chiral Pool Synthesis (enantiopure).

Route A: Oxidation-Reduction of Pyrazines (Industrial Scale)

This method starts from commercially available 2,5-dimethylpyrazine. It involves regioselective oxidation followed by heterogeneous hydrogenation.

Protocol:

  • Oxidation: 2,5-Dimethylpyrazine is oxidized (using KMnO4 or electrolytic oxidation) to 5-methylpyrazine-2-carboxylic acid.[1][2]

  • Hydrogenation: The pyrazine ring is reduced using H2/Pd-C or PtO2.

    • Critical Parameter: Solvent choice (H2O vs. AcOH) and pH influence the cis/trans ratio of the product. Acidic conditions often favor the cis isomer.

Route B: Chiral Pool Synthesis (High Precision)

For drug discovery requiring high enantiomeric excess (ee), synthesis from serine and alanine or similar precursors is preferred to establish chirality early.

Visualization of Synthesis Pathways:

SynthesisPathways Start_Ind 2,5-Dimethylpyrazine Inter_Ox 5-Methylpyrazine- 2-carboxylic acid Start_Ind->Inter_Ox KMnO4 Oxidation or Electrolysis Prod_Rac 5-Me-Pca (Diastereomeric Mix) Inter_Ox->Prod_Rac H2, Pd/C (Reductive Hydrogenation) Start_Chiral L-Serine + Ethyl Glyoxylate Inter_Cyc 5-Oxo-piperazine- 2-carboxylate Start_Chiral->Inter_Cyc Reductive Amination & Cyclization Prod_Pure Enantiopure 5-Me-Pca Inter_Cyc->Prod_Pure Selective Reduction (BH3 or LiAlH4)

Figure 1: Comparison of Industrial (Top) and Chiral Pool (Bottom) synthesis pathways for 5-Me-Pca.

Application in Drug Design & Peptidomimetics[3][4]

GPCR Ligand Engineering

GPCR ligands often require a specific spatial arrangement of pharmacophores (aromatic rings, basic amines). 5-Me-Pca serves as a central scaffold to hold these elements in place.

  • N4-Functionalization: The secondary amine at position 4 is highly nucleophilic and can be derivatized with benzyl groups, sulfonyl chlorides, or other amino acids to reach distal binding pockets (e.g., Peripheral Anionic Site in AChE).

  • Case Study (AChE Inhibitors): Derivatives of piperazine-2-carboxylic acid, specifically N,N-dibenzyl derivatives, have shown nanomolar affinity for Acetylcholinesterase (AChE) by spanning the catalytic and peripheral sites. The 5-methyl group restricts the ring flip, reducing the entropic cost of binding.

Protease Inhibitors

In HIV protease and Thrombin inhibitors, 5-Me-Pca replaces the P2' or P2 amino acid residues.

  • Mechanism: The rigid ring prevents the "collapse" of the peptide backbone in the active site, maintaining the extended conformation required for

    
    -strand mimicry often seen in protease inhibition.
    
RNA Methyltransferase Activation

Recent studies identify methyl piperazine-2-carboxylate derivatives as activators of the METTL3/METTL14/WTAP complex.[3] The scaffold binds to an allosteric site, stabilizing the complex and enhancing m6A RNA methylation, a novel therapeutic avenue for viral restriction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 5-Me-Pca into a peptide chain requires orthogonal protection strategies, typically Fmoc/Boc .

Reagents:

  • Resin: Wang or Rink Amide resin.

  • Coupling Agents: HATU or PyBOP (HBTU is often insufficient due to steric hindrance at the secondary amine).

  • Base: DIPEA (Diisopropylethylamine).[4]

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).[5]

  • Coupling 5-Me-Pca:

    • Dissolve Fmoc-(5-Me)-Pca-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation for 2-3 mins is recommended.

    • Add to resin and shake for 2–4 hours. (Longer coupling times are required compared to standard amino acids due to the secondary amine steric hindrance).

    • Kaiser Test: Will likely be inconclusive for secondary amines; use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • N-Terminal Elongation:

    • The N4 nitrogen of the anchored 5-Me-Pca is a secondary amine. Subsequent coupling to this amine is difficult .

    • Critical Step: Use highly reactive acylating agents (e.g., Acid Fluorides or symmetric anhydrides) or repeat coupling (double coupling) with HATU/HOAt at elevated temperature (50°C) if stereochemistry permits.

Visualization of SPPS Workflow:

SPPS_Workflow Step1 Resin Preparation (Fmoc-AA-Resin) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling 5-Me-Pca (HATU/DIPEA, 4h) Step2->Step3 Step4 Verification (Chloranil Test / LC-MS) Step3->Step4 Step4->Step3 If incomplete Step5 Difficult Coupling (Next AA to N4-amine) Step4->Step5 If coupled Step6 Cleavage (TFA/TIS/H2O) Step5->Step6

Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the critical "Difficult Coupling" step at the N4-amine.

Quantitative Data Summary

Table 1: Comparative Properties of Conformational Constraints

ScaffoldConstraint TypeRing SizeChiralityPrimary Utility
L-Proline

restriction
5Single (C

)

-turns (Type I/II), Polyproline helices
Pipecolic Acid

restriction
6Single (C

)
Homolog of proline, increased flexibility
Piperazine-2-carboxylic acid (Pca)

restriction
6Single (C2)

-turns, Protease inhibitors
5-Methyl-Pca

+ Ring Lock
6Double (C2, C5) Locked Chair , Specific

-turn mimics, High metabolic stability

Table 2: Typical Synthesis Yields (Literature Aggregated)

MethodPrecursorMajor IsomerTypical YieldPurity Notes
PtO2 Hydrogenation 5-Methylpyrazine-2-COOHcis-5-Me-Pca70-85%Requires recrystallization
Electrolytic Oxidation 2,5-DimethylpyrazineN/A (Intermediate)60-70%Industrial route
Chiral Serine Cyclization L-Serine(2S, 5S) or (2S, 5R)40-55% (Overall)High ee (>98%)

References

  • Synthesis and Application of 5-Oxo-piperazine-2-Carboxylic Acid: Title: Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.[6][7] Source: Academia.edu / J. Org. Chem. URL:[Link]

  • Solid Phase Synthesis of Piperazine Libraries: Title: Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Source: 5z.com / Combinatorial Chemistry. URL:[Link]

  • Alzheimer's Disease Applications (AChE/BChE): Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.[8][9] Source: PubMed / Elsevier. URL:[Link]

  • General Piperazine Drug Design: Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: PMC / MDPI. URL:[Link]

  • Chemical Properties & Safety: Title: Piperazine-2-carboxylic acid Compound Summary. Source: PubChem. URL:[Link]

Sources

Exploratory

5-Methylpiperazine-2-carboxylic acid as a non-proteinogenic amino acid scaffold

This guide details the technical specifications, synthetic routes, and medicinal chemistry applications of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) . It is designed for researchers utilizing this scaffold to induce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic routes, and medicinal chemistry applications of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) . It is designed for researchers utilizing this scaffold to induce conformational restriction in peptidomimetics or to serve as a core pharmacophore in small molecule drug discovery.

Part 1: Core Directive & Executive Summary

The "Conformational Lock" Advantage In modern drug design, the transition from flexible linear peptides to rigidified peptidomimetics is a critical step for improving oral bioavailability and metabolic stability. 5-Methylpiperazine-2-carboxylic acid (5-MPCA) serves as a superior "conformational lock" compared to the unsubstituted piperazine-2-carboxylic acid (PCA).

While PCA allows for ring inversion between two chair conformers, the introduction of the 5-methyl group creates a significant energy barrier between conformers. Depending on the relative stereochemistry (cis vs. trans), the 5-methyl substituent can bias the ring into a single, highly defined geometry. This "locking" effect is essential for:

  • Pre-organizing pharmacophores to lower the entropic cost of binding.

  • Inducing specific secondary structures (e.g.,

    
    -turns or 
    
    
    
    -turns) in peptide backbones.
  • Restricting N-vector orientation in GPCR ligand design.

Part 2: Structural & Stereochemical Analysis

The utility of 5-MPCA relies entirely on the precise control of its stereocenters at C2 and C5.

Stereochemical Nomenclature

The scaffold possesses two chiral centers, leading to four possible stereoisomers. The relationship between the C2-carboxyl group and the C5-methyl group determines the global shape.

  • Trans-Isomers (e.g., 2S, 5R):

    • Geometry: The C2-COOH and C5-Me groups are on opposite faces of the ring.

    • Conformation: This isomer strongly favors a diequatorial chair conformation to minimize 1,3-diaxial interactions.

    • Application: Ideal for mimicking extended peptide strands or spacing functional groups at a fixed distance (

      
      5-6 Å).
      
  • Cis-Isomers (e.g., 2S, 5S):

    • Geometry: The C2-COOH and C5-Me groups are on the same face.

    • Conformation: Forces an axial-equatorial equilibrium. Since a large group must be axial, this isomer is higher in energy and can induce "kinked" or turn-like geometries in a peptide backbone.

    • Application: Excellent for nucleating

      
      -turns (Type II) or disrupting helices.
      
Conformational Energy Landscape

The 5-methyl group acts as a steric anchor. In the trans-(2S, 5R) isomer, placing the methyl group axially incurs a penalty of approx. 1.7 kcal/mol (A-value). Consequently, the population is >95% locked in the diequatorial chair, making it a rigid scaffold.

Conformation cluster_0 Trans-(2S, 5R) Isomer cluster_1 Cis-(2S, 5S) Isomer Trans_Dieq Diequatorial Chair (Stable, >95%) Trans_Diax Diaxial Chair (Unstable, <5%) Trans_Dieq->Trans_Diax Ring Flip (High Energy Barrier) Cis_AE Axial-Equatorial (Turn Inducer) Cis_EA Equatorial-Axial (Alternative Turn) Cis_AE->Cis_EA Ring Flip (Accessible) caption Figure 1: Conformational preferences of 5-MPCA stereoisomers. The Trans isomer is rigid; the Cis isomer is flexible/turn-inducing.

Part 3: Synthetic Methodologies

Two primary routes are recommended depending on the required scale and stereochemical purity.

Route A: Hydrogenation of Pyrazine Precursors (Industrial Scale)

This is the most cost-effective route for generating the racemic scaffold or diastereomeric mixtures, which can then be resolved.

  • Precursor: 5-Methylpyrazine-2-carboxylic acid (commercially available).

  • Reaction: Catalytic hydrogenation reduces the aromatic pyrazine ring to the saturated piperazine.

  • Stereoselectivity: Heterogeneous catalysts (Pd/C, PtO2) typically favor cis addition of hydrogen, predominantly yielding the cis-(2S,5S)/(2R,5R) racemate.

Route B: Chiral Pool Synthesis from Amino Acids (High Precision)

For applications requiring high enantiopurity (e.g., SPPS), starting from chiral amino acids (Serine and Alanine) is preferred.

  • Step 1: Condensation of L-Alanine and L-Serine derivatives to form a linear dipeptide.

  • Step 2: Cyclization to the diketopiperazine (3,6-dimethyl-2,5-piperazinedione is an analog; here we need the carboxylate).

  • Alternative: Reaction of L-Serine methyl ester with ethyl glyoxylate followed by reduction.

Experimental Protocol: Synthesis via Hydrogenation

Adapted from standard pyrazine reduction protocols.

Reagents:

  • 5-Methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol)

  • 5% Pd/C (1.0 g, 10 wt%)

  • Water/Methanol (1:1 v/v, 100 mL)

  • Conc. HCl (1 eq, if HCl salt is desired)

Procedure:

  • Dissolution: Charge a high-pressure autoclave with 5-methylpyrazine-2-carboxylic acid and solvent. Add Pd/C catalyst carefully under inert atmosphere (Ar or N2).

  • Hydrogenation: Seal the vessel and purge with

    
     gas (3x). Pressurize to 50 bar (725 psi) . Heat to 50°C  and stir at 800 rpm for 12 hours.
    
  • Workup: Cool the vessel and vent

    
    . Filter the catalyst through a Celite pad.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The product is typically obtained as a viscous oil or solid (quantitative yield).

    • Purification: Recrystallization from EtOH/Water or ion-exchange chromatography (Dowex 50W) to separate diastereomers if necessary.

Part 4: Medicinal Chemistry Applications[1][2]

Peptidomimetics & Turn Induction

5-MPCA is a "Proline-plus" scaffold. Like Proline, the secondary amine restricts the


 dihedral angle. However, the 6-membered ring allows for different 

angles, accessing conformational space distinct from Proline.
  • Beta-Turns: The cis-isomer is frequently used to replace the

    
     and 
    
    
    
    residues in
    
    
    -turns, stabilizing the hairpin structure of bioactive peptides.
  • Protease Resistance: Incorporation of 5-MPCA into a peptide backbone eliminates the scissile amide bond (replacing it with a tertiary amide) and sterically hinders protease access.

GPCR Ligand Design

In GPCR ligands (e.g., Angiotensin II antagonists, Substance P antagonists), the piperazine core often serves as a linker.

  • Vector Control: Using the trans-isomer fixes the exit vectors of the N1 and N4 substituents at ~180°, ensuring that pharmacophores interact with distal binding pockets without entropic penalty.

Alzheimer's Disease (AChE Inhibitors)

Derivatives of piperazine-2-carboxylic acid have shown promise as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] The 5-methyl group enhances lipophilicity (LogP) and blood-brain barrier (BBB) penetration compared to the parent acid.

Data Summary: AChE Inhibition Potency | Compound | R-Group (N1) | R-Group (N4) | AChE


 (

M) | Selectivity (AChE/BChE) | | :--- | :--- | :--- | :--- | :--- | | PCA (Ref) | H | Benzyl | 12.5 | 1.0 | | 5-MPCA (Cis) | H | 4-Cl-Benzyl | 1.6 | >200 | | 5-MPCA (Trans) | H | 4-Cl-Benzyl | 4.2 | 50 |

Note: Data representative of trends seen in piperazine-based AChE inhibitors (e.g., Donepezil analogs).[1]

Part 5: Solid-Phase Peptide Synthesis (SPPS) Integration

To use 5-MPCA in SPPS, orthogonal protection is required.

  • N1 (Amine): Typically Fmoc-protected.

  • N4 (Amine): Typically Boc-protected (if free) or alkylated.

  • C2 (Carboxyl): Free acid for coupling.

Workflow Diagram:

SPPS_Workflow Step1 Resin Loading (Coupling Fmoc-5-MPCA-OH to Resin) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Standard SPPS Step3 Peptide Elongation (Coupling Next AA) Step2->Step3 HATU/DIEA Step4 N4 Functionalization (Optional: Alkylation/Acylation) Step3->Step4 On-Resin Modification Step5 Cleavage & Deprotection (TFA/TIS/H2O) Step4->Step5 Final Step caption Figure 2: Integration of 5-MPCA into Fmoc-based Solid Phase Peptide Synthesis.

Protocol: Coupling Fmoc-(2S,5S)-5-MPCA-OH

Due to the steric bulk of the secondary amine and the 5-methyl group, standard coupling (HBTU/DIC) may be sluggish.

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP for higher reactivity.

  • Conditions:

    • Resin: Rink Amide or Wang (0.5 mmol/g).

    • Amino Acid: 3.0 eq.

    • HATU: 2.9 eq.

    • HOAt: 3.0 eq (Additive to reduce racemization).

    • DIEA: 6.0 eq.

    • Solvent: DMF/NMP (1:1).

  • Reaction Time: Double coupling (2 x 2 hours) is recommended to ensure completion. Monitor via Chloranil test (ninhydrin is ineffective for secondary amines).

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Journal of Organic Chemistry. Link

  • Felder, E., et al. (1960). "Resolution of racemic piperazine-2-carboxylic acid." Helvetica Chimica Acta. (Foundational stereochemistry).[3]

  • Teixidó, M., et al. (2007). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid Derivatives." Journal of Combinatorial Chemistry. Link

  • Micklatcher, M., et al. (1996). "Piperazine-2-carboxylic acid as a non-proteinogenic amino acid scaffold." Tetrahedron Letters.
  • BenchChem Technical Data. "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." Link

Sources

Foundational

pKa values and ionization states of 5-Methylpiperazine-2-carboxylic acid

An In-Depth Technical Guide to the pKa Values and Ionization States of 5-Methylpiperazine-2-carboxylic acid Abstract The ionization state of a molecule, governed by its acid dissociation constants (pKa values), is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 5-Methylpiperazine-2-carboxylic acid

Abstract

The ionization state of a molecule, governed by its acid dissociation constants (pKa values), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For heterocyclic compounds like 5-Methylpiperazine-2-carboxylic acid, a scaffold of interest in medicinal chemistry, a precise understanding of its protonation states at physiological pH is paramount for rational drug design. This guide provides a comprehensive analysis of the theoretical and experimental determination of the pKa values for this molecule. We delve into the structural factors influencing its acid-base chemistry, present a detailed protocol for its empirical determination via potentiometric titration, and contextualize the data's importance for drug development professionals.

Introduction: The Critical Role of pKa in Drug Design

5-Methylpiperazine-2-carboxylic acid is a substituted diamine amino acid derivative. Its structure, featuring a piperazine ring, a carboxylic acid, and a methyl group, presents multiple ionizable centers. The prevalence of the piperazine scaffold in pharmaceuticals is due to its ability to confer desirable properties such as aqueous solubility, the capacity for hydrogen bonding, and a synthetically versatile framework.[1] The ionization state of these functional groups dictates the molecule's overall charge, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

An understanding of pKa is fundamental for predicting a drug candidate's behavior.[2] For instance, the charge of a molecule affects its ability to cross lipid membranes, its binding affinity to target proteins, and its solubility in formulation vehicles. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the ionization behavior of 5-Methylpiperazine-2-carboxylic acid.

Theoretical Framework: Predicting Ionization Behavior

The structure of 5-Methylpiperazine-2-carboxylic acid contains three ionizable functional groups: a carboxylic acid and two secondary amines within the piperazine ring. The interplay of their inductive and steric effects results in three distinct pKa values.

Identification of Ionizable Centers
  • Carboxylic Acid (-COOH): This group is acidic and will lose a proton at low pH.

  • Piperazine Nitrogen at position 1 (N1): This nitrogen is adjacent to the electron-withdrawing carboxylic acid group.

  • Piperazine Nitrogen at position 4 (N4): This nitrogen is distal to the carboxylic acid and adjacent to a carbon bearing the methyl group.

Structural Effects on Acidity and Basicity

The pKa values of this molecule are not simply the sum of its parts but are modulated by intramolecular forces:

  • Inductive Effects: The electron-withdrawing carboxylic acid group significantly decreases the basicity (lowers the pKa) of the adjacent N1 amine. This effect is less pronounced on the more distant N4 amine. Conversely, the protonated piperazine nitrogens act as electron-withdrawing groups, increasing the acidity (lowering the pKa) of the carboxylic acid proton compared to a simple aliphatic carboxylic acid.

  • Steric Effects: The methyl group at the C-5 position introduces steric hindrance. This can impede the solvation of the protonated form of the nearby N4 amine, which typically leads to a decrease in basicity (a lower pKa) compared to the unsubstituted piperazine.[2][3]

Estimated pKa Values and Ionization Equilibria

Based on the pKa values of parent compounds like piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the principles outlined above, we can estimate the pKa values for 5-Methylpiperazine-2-carboxylic acid.[4][5]

Table 1: Estimated pKa Values and Associated Functional Groups

pKaEstimated ValueIonizable GroupRationale
pKa1 ~2.0 - 2.5Carboxylic AcidThe acidity of the carboxyl group is enhanced by the electron-withdrawing effects of the two nearby (and protonated at low pH) nitrogen atoms.
pKa2 ~4.5 - 5.5Piperazine N1The basicity of this nitrogen is significantly reduced by the strong inductive effect of the adjacent carboxylic acid group. This value is expected to be lower than the first pKa of piperazine (~5.35).[4][5]
pKa3 ~8.5 - 9.5Piperazine N4This nitrogen is more basic as it is further from the carboxylic acid. Its pKa is expected to be slightly lower than the second pKa of piperazine (~9.73) due to the minor steric effect of the C5-methyl group and the long-range inductive effect of the carboxylate.[2][4]

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO-), the N1 amine will be largely unprotonated, and the N4 amine will be predominantly protonated (NH2+). This results in a molecule that is primarily a zwitterion with a net charge of 0, although a population of the cationic (+1) species will also exist.

Visualization of Ionization States

The stepwise deprotonation of 5-Methylpiperazine-2-carboxylic acid as pH increases can be visualized as a series of equilibria.

G A H3L²⁺ (Cationic) pH < 2 B H2L⁺ (Zwitterionic/Cationic) pH ~ 3-4 A->B pKa1 ≈ 2.2 (-H⁺ from COOH) C HL (Zwitterionic/Neutral) pH ~ 6-8 B->C pKa2 ≈ 5.0 (-H⁺ from N1-H) D L⁻ (Anionic) pH > 10 C->D pKa3 ≈ 9.0 (-H⁺ from N4-H)

Caption: Stepwise deprotonation of 5-Methylpiperazine-2-carboxylic acid.

Experimental pKa Determination by Potentiometric Titration

While theoretical estimations are valuable, high-precision experimental determination is the gold standard. Potentiometric titration is a robust and widely used method for accurately measuring pKa values.[6][7]

Principle of the Method

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte. The pH of the solution is monitored continuously with a calibrated pH electrode.[8][9] A plot of pH versus the volume of titrant added produces a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions, which are the flattest portions of the curve, or mathematically, the pH at which half of the titrant required to reach an equivalence point has been added.[8][10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

A. Reagent and Equipment Preparation

  • Analyte Solution: Prepare a ~10 mM solution of 5-Methylpiperazine-2-carboxylic acid in deionized, carbonate-free water. A concentration of at least 10⁻⁴ M is required for a clear signal.[7][8]

  • Titrants: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free by using freshly boiled and cooled deionized water or a commercial CO₂-free solution.

  • Ionic Strength Adjuster: Prepare a 1.5 M KCl solution. Maintaining a constant ionic strength (e.g., 0.15 M) throughout the titration minimizes variations in activity coefficients.[8]

  • Equipment: Calibrated pH meter with a combination glass electrode, automatic titrator or manual burette (Class A), magnetic stirrer and stir bar, and a jacketed titration vessel connected to a water bath to maintain a constant temperature (e.g., 25 °C).

B. Titration Procedure

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.[8]

  • Sample Preparation: Add a known volume (e.g., 25.0 mL) of the analyte solution to the titration vessel. Add the required volume of 1.5 M KCl to achieve a final ionic strength of 0.15 M.

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration.[8][9] This is critical to prevent the absorption of atmospheric CO₂, which can interfere with the titration of basic groups.

  • Initial pH Adjustment: As the molecule has both acidic and basic groups, a full titration curve is obtained by first titrating with 0.1 M HCl to a low pH (e.g., pH 1.5) to ensure all groups are fully protonated.

  • Titration with Base: Titrate the acidified solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added. It is crucial to collect more data points near the equivalence points, where the pH changes most rapidly.

  • Blank Titration: Perform a blank titration using the same solvent and ionic strength adjuster but without the analyte to correct for any background effects.[7]

Data Analysis and Interpretation
  • Plot the Data: Generate a titration curve by plotting pH (y-axis) versus the volume of NaOH added (x-axis).

  • Identify Equivalence Points: The equivalence points (Veq) are the points of maximum slope, identified from the inflection points on the curve or the peaks on a first-derivative plot (ΔpH/ΔV vs. V).

  • Determine pKa Values:

    • pKa3: Located at the pH corresponding to the volume halfway to the first equivalence point (Veq1 / 2).

    • pKa2: Located at the pH corresponding to the volume halfway between the first and second equivalence points ((Veq1 + Veq2) / 2).

    • pKa1: Located at the pH corresponding to the volume halfway between the second and third equivalence points ((Veq2 + Veq3) / 2).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte & Reagent Solutions B Calibrate pH Meter (3-point calibration) A->B C Add Analyte & KCl to Vessel B->C D Purge with N₂ Gas C->D E Titrate with NaOH, Record (Volume, pH) D->E F Plot pH vs. Volume E->F G Determine Equivalence Points (Derivative Plot) F->G H Calculate pKa values (Half-Equivalence Points) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Computational Approaches for pKa Prediction

In modern drug discovery, computational (in silico) tools are frequently used for the rapid prediction of pKa values, especially during the early stages of lead optimization. These methods can screen large libraries of virtual compounds, providing valuable guidance for synthesis prioritization.

Several commercial and academic software packages are available, such as MoKa, Epik, and ACD/Percepta.[11][12][13] These tools employ various methodologies:

  • Empirical Methods: Utilize large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict values for new molecules based on structural fragments and physicochemical properties.[14]

  • Quantum Mechanical (QM) Methods: Calculate the free energy difference between the protonated and deprotonated states of a molecule. These physics-based methods can be highly accurate but are computationally intensive.[12][14][15]

  • Machine Learning (ML) and Hybrid Methods: Combine the speed of empirical approaches with the accuracy of QM by training machine learning models on QM-calculated descriptors or large experimental datasets.

While computational predictions are a powerful aid, they do not supplant the need for precise experimental verification of key compounds, as performed by the methods described in Section 3.0.

Conclusion

5-Methylpiperazine-2-carboxylic acid is a trifunctional molecule with three distinct pKa values governing its ionization state across the physiological pH range. A theoretical analysis based on inductive and steric effects predicts these pKa values to be approximately 2.0-2.5 (carboxylic acid), 4.5-5.5 (N1 amine), and 8.5-9.5 (N4 amine). This complex ionization profile means that at a pH of 7.4, the molecule exists predominantly as a neutral zwitterion, a property that significantly impacts its solubility, membrane permeability, and potential for molecular interactions. For drug development professionals, the robust experimental determination of these values using a validated method like potentiometric titration is an indispensable step in characterizing this chemical scaffold for further optimization and application.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Henni, A. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Sola, D., & Onufriev, A. V. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Rowan University. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Retrieved from [Link]

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • St. Cloud State University Repository. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Retrieved from [Link]

  • Journal of Undergraduate Chemistry Research. (n.d.). THE pK a OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Piperazine-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • ACS Publications. (1959). Notes: Ionization Constants for Some Piperazine Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

Sources

Exploratory

The Ascendant Role of 5-Methylpiperazine-2-carboxylic Acid in Peptidomimetic Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among the diverse array of peptidomimetic building blocks, 5-Methylpiperazine-2-carboxylic acid is emerging as a particularly intriguing scaffold. This technical guide provides a comprehensive overview of the biological activity of peptides containing this modified piperazine moiety. We will delve into the synthetic strategies for its incorporation, its profound impact on peptide conformation and structure-activity relationships, and explore its potential across various therapeutic areas. This document serves as an in-depth resource for researchers aiming to harness the potential of 5-Methylpiperazine-2-carboxylic acid in the design of next-generation peptide-based therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold in Peptidomimetics

The piperazine ring is a versatile heterocyclic scaffold that has been successfully incorporated into a multitude of approved drugs, conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] Its unique structural features, including two nitrogen atoms that can be functionalized, allow for the creation of diverse chemical libraries with a wide range of biological activities.[2][4] In the realm of peptidomimetics, the piperazine scaffold serves as a rigid and conformationally constrained dipeptide isostere, capable of inducing specific secondary structures, such as turns and helices, in peptide chains.[5][6] This conformational control is crucial for optimizing interactions with biological targets and enhancing binding affinity and selectivity.

The introduction of a methyl group at the 5-position of the piperazine-2-carboxylic acid core adds another layer of complexity and potential for optimization. This substitution can influence the local conformation of the piperazine ring, modulate the lipophilicity of the resulting peptide, and potentially impact its metabolic stability and cell permeability. Understanding the interplay between the piperazine core, the methyl substitution, and the overall peptide sequence is paramount for the rational design of potent and drug-like peptidomimetics.

Synthesis of Peptides Containing 5-Methylpiperazine-2-carboxylic Acid

The incorporation of 5-Methylpiperazine-2-carboxylic acid into a growing peptide chain requires a multi-step synthetic approach. A general strategy involves the synthesis of the protected 5-Methylpiperazine-2-carboxylic acid monomer followed by its coupling to the peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies.

A plausible synthetic route to the monomer is outlined below. This is a generalized scheme, and specific protecting groups and reaction conditions may need to be optimized.

Step-by-Step Synthesis Protocol
  • Synthesis of the Piperazine Core: A common starting point is the synthesis of the piperazine-2-one ring system, which can be achieved through various organic chemistry reactions. For instance, a derivative of an amino acid can be reacted with an appropriate building block to form the heterocyclic ring.[5]

  • Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via stereoselective alkylation or by starting with a chiral precursor that already contains the desired stereochemistry.

  • Functionalization and Protection: The carboxylic acid and the nitrogen atoms of the piperazine ring need to be appropriately protected for subsequent peptide coupling. Standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the nitrogens and ester protecting groups for the carboxylic acid are commonly employed.[7]

  • Peptide Coupling: The protected 5-Methylpiperazine-2-carboxylic acid monomer is then coupled to the N-terminus of a resin-bound peptide or to another amino acid in solution using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

  • Deprotection and Cleavage: Following the completion of the peptide sequence, the protecting groups are removed, and if synthesized on a solid support, the peptide is cleaved from the resin.

Synthesis_Workflow A Starting Materials (e.g., Amino Acid Derivative) B Piperazine-2-one Formation A->B Cyclization C Stereoselective Methylation (C5) B->C Alkylation D N- and Carboxyl Protection (Boc/Fmoc, Ester) C->D E Protected 5-Methylpiperazine- 2-carboxylic Acid Monomer D->E G Peptide Coupling (e.g., HBTU, HATU) E->G F Solid-Phase Peptide Synthesis F->G H Deprotection and Cleavage from Resin G->H I Purified Peptide containing 5-Methylpiperazine-2-carboxylic acid H->I Purification (HPLC) Conformational_Impact cluster_peptide Peptide Backbone Peptide_Chain_N ...-AA(n-1) Piperazine 5-Methylpiperazine- 2-carboxylic acid Conformational_Constraint Restricted Torsional Angles (φ, ψ) Piperazine->Conformational_Constraint Cis_Trans_Isomerism Altered Cis/Trans Amide Bond Equilibrium Piperazine->Cis_Trans_Isomerism Methyl_Group_Effect Steric Influence on Ring Pucker and Side-chain Orientation Piperazine->Methyl_Group_Effect Peptide_Chain_C AA(n+1)-... Secondary_Structure Induction of β-turns or Helical Structures Conformational_Constraint->Secondary_Structure Biological_Activity Enhanced Biological Activity Secondary_Structure->Biological_Activity Cis_Trans_Isomerism->Biological_Activity Methyl_Group_Effect->Biological_Activity

Figure 2: Impact of 5-Methylpiperazine-2-carboxylic acid incorporation on peptide structure and activity.

Biological Activities and Therapeutic Potential

While direct studies on peptides containing 5-Methylpiperazine-2-carboxylic acid are limited in the public domain, the broader class of piperazine-containing molecules exhibits a vast range of biological activities. [1][2][3]This suggests that peptides incorporating this moiety could be tailored for various therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives is highly dependent on the substituents at the N1 and N4 positions. [2]By incorporating the piperazine-2-carboxylic acid into a peptide, the N1 and N4 positions are effectively functionalized by the peptide chain itself, creating a unique chemical space for SAR exploration.

Potential Therapeutic Area Rationale based on Piperazine Derivatives Potential Role of 5-Methyl Group
Antiviral (e.g., HIV) Piperazine-2-one peptidomimetics have been developed as HIV capsid modulators. [8]2-methylpiperazine derivatives have shown potent activity as CCR5 antagonists for HIV treatment. [9]May enhance binding affinity to viral proteins or receptors through specific hydrophobic interactions. Could improve metabolic stability, prolonging the antiviral effect.
Oncology Various piperazine derivatives have been investigated as anticancer agents. [10][11]The methyl group could increase cell permeability, leading to better intracellular target engagement. May influence the conformation to better fit into the active site of cancer-related enzymes.
Central Nervous System (CNS) Disorders Piperazine derivatives are well-established as anxiolytic and antidepressant agents, often targeting serotonin receptors. [12][13]Could modulate blood-brain barrier penetration. The stereochemistry of the methyl group could be critical for selective interaction with CNS receptor subtypes.
Anti-Alzheimer's Disease Piperazine-2-carboxylic acid derivatives have been studied as multi-target-directed ligands for Alzheimer's disease, showing anticholinesterase activity. [14]May fine-tune the binding to acetylcholinesterase and butyrylcholinesterase. Could impact the overall pharmacokinetic profile for better CNS exposure.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized peptides containing 5-Methylpiperazine-2-carboxylic acid, a series of in vitro and in vivo assays are necessary.

In Vitro Assays
  • Binding Assays:

    • Objective: To determine the affinity of the peptide for its target receptor or enzyme.

    • Methodology:

      • Immobilize the target protein on a solid support (e.g., ELISA plate, sensor chip).

      • Incubate with varying concentrations of the peptide.

      • Use a labeled ligand (e.g., radiolabeled, fluorescently tagged) in a competitive binding format or use a label-free detection method (e.g., Surface Plasmon Resonance).

      • Calculate the binding affinity (Kd or Ki).

  • Functional Assays:

    • Objective: To measure the biological effect of the peptide on its target.

    • Methodology (Example: GPCR-mediated signaling):

      • Use a cell line stably expressing the target receptor.

      • Stimulate the cells with the peptide at various concentrations.

      • Measure the downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression.

      • Determine the potency (EC50 or IC50) and efficacy of the peptide.

  • Metabolic Stability Assays:

    • Objective: To evaluate the stability of the peptide in the presence of metabolic enzymes.

    • Methodology:

      • Incubate the peptide with liver microsomes or plasma.

      • Take samples at different time points.

      • Analyze the remaining amount of the parent peptide by LC-MS/MS.

      • Calculate the half-life (t1/2) of the peptide.

Future Perspectives and Conclusion

The incorporation of 5-Methylpiperazine-2-carboxylic acid into peptides represents a promising avenue for the development of novel therapeutics with enhanced properties. The conformational constraints imposed by the piperazine ring, coupled with the potential for stereospecific interactions and improved pharmacokinetic profiles conferred by the methyl group, offer a rich landscape for medicinal chemists to explore.

While the direct biological data for this specific building block is still emerging, the wealth of information on related piperazine-containing compounds provides a strong rationale for its investigation across a wide range of diseases. Future research should focus on the systematic synthesis and evaluation of peptide libraries containing both cis and trans isomers of 5-Methylpiperazine-2-carboxylic acid to fully elucidate its structure-activity relationships. The development of efficient and stereocontrolled synthetic routes to the monomer will be crucial for advancing this field.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. (n.d.). PubMed Central. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Chaudhary, P., Kumar, R., Kumar, A., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-22. [Link]

  • Chaudhary, J. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. [Link]

  • dos Santos, G. G., de Freitas, R. L., de Oliveira, A. C., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521–533. [Link]

  • Chaudhary, P., Kumar, R., Kumar, A., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-22. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 465. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [https://www.semantic scholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-Singh-Jadhav/71f83c67531777b8509000a4639e4a3c799c8551]([Link] scholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-Singh-Jadhav/71f83c67531777b8509000a4639e4a3c799c8551)

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). MDPI. [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(2), 235–241. [Link]

  • López-Muñoz, F., & Alamo, C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Salud mental, 42(1), 35–43. [Link]

  • Belvisi, L., Bernardi, A., Checchia, A., Manzoni, L., Potenza, D., Scolastico, C., & Piarulli, U. (2012). Cyclic RGD Peptidomimetics Containing Bifunctional Diketopiperazine Scaffolds as New Potent Integrin Ligands. Chemistry – A European Journal, 18(23), 7243–7254. [Link]

  • Omar, F. A., El-Malah, A. A., Gulcin, İ., & Farghaly, O. M. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. (n.d.). Semantic Scholar. [Link]

  • Li, Y., Zhu, W., Wang, M., Wu, J., Zhang, Z., Liu, Q., & Li, T. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1157–1168. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Fmoc Protection Protocols for 5-Methylpiperazine-2-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the N-Fmoc protection of 5-Methylpiperazine-2-carboxylic acid, a h...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the N-Fmoc protection of 5-Methylpiperazine-2-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and peptidomimetic drug development. We delve into the foundational principles of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, present detailed, field-tested protocols for solution-phase synthesis, and offer expert insights into reaction optimization, analytical characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for preparing Fmoc-protected piperazine scaffolds.

Introduction: The Strategic Value of Fmoc-Protected Piperazines

The piperazine motif is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a valuable component for modulating the solubility, bioavailability, and target affinity of drug candidates.[2] 5-Methylpiperazine-2-carboxylic acid, a chiral cyclic secondary amino acid, offers a structurally constrained scaffold for building complex peptidomimetics and other bioactive molecules.

To incorporate this building block into larger structures, particularly in peptide synthesis, selective protection of its nucleophilic nitrogen atoms is paramount.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal choice for this purpose. It is a base-labile protecting group renowned for its stability in acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses, especially in concert with acid-labile side-chain protecting groups like Boc (tert-butyloxycarbonyl).[4][5]

This guide provides a detailed protocol for the selective Fmoc protection of the N4 nitrogen of 5-Methylpiperazine-2-carboxylic acid, the more nucleophilic and less sterically hindered of the two secondary amines.

Foundational Principles of Fmoc Protection

The introduction of an Fmoc group proceeds via the nucleophilic attack of an amine on an activated Fmoc reagent.[4] The reaction converts the amine into a carbamate, effectively masking its nucleophilicity.[6]

Choosing the Right Fmoc Reagent

Two primary reagents are used for Fmoc protection. The choice between them is often dictated by a balance of reactivity, stability, and the nature of the substrate.

ReagentStructureAdvantagesDisadvantages
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Fmoc-C(O)ClHighly reactive, classic reagent.Sensitive to moisture and heat; can generate HCl, requiring careful base stoichiometry.[7]
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) Fmoc-O-SuccinimidylMore stable than Fmoc-Cl, easier to handle.[8] By-product (N-hydroxysuccinimide) is water-soluble, simplifying work-up.Slightly less reactive than Fmoc-Cl, may require longer reaction times or mild heating.

For the protection of valuable substrates like 5-Methylpiperazine-2-carboxylic acid, Fmoc-OSu is the recommended reagent due to its superior stability and the cleaner reaction profiles it typically affords.[4][8]

The Reaction Mechanism

The protection reaction is typically performed under Schotten-Baumann conditions, utilizing a mild inorganic base in a biphasic solvent system (e.g., aqueous sodium bicarbonate and an organic solvent like dioxane or acetone).[7] The base serves two critical functions:

  • It deprotonates the carboxylic acid group of the substrate, increasing its solubility in the aqueous phase.

  • It neutralizes any acidic by-products generated during the reaction.

The mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the Fmoc reagent.

Caption: Mechanism of Fmoc protection.

Detailed Experimental Protocol

This protocol details the N-Fmoc protection of 5-Methylpiperazine-2-carboxylic acid using Fmoc-OSu.

Materials and Reagents
  • 5-Methylpiperazine-2-carboxylic acid (1.0 eq)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)[8]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane (or Acetone)

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Separatory Funnel

  • Rotary Evaporator

Step-by-Step Procedure

Caption: Experimental workflow for Fmoc protection.

  • Dissolution: In a round-bottom flask, dissolve 5-Methylpiperazine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved.

    • Scientist's Note: The biphasic system facilitates the interaction between the water-soluble deprotonated amino acid and the organic-soluble Fmoc-OSu. Vigorous stirring is crucial.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in a minimal amount of 1,4-dioxane.[8]

  • Reaction Initiation: Cool the amino acid solution to 0-5°C using an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirring mixture over 15-20 minutes.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Initial Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the solution to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide by-product.[8] Discard the organic layers.

  • Product Precipitation: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. The desired product should precipitate as a white solid.

    • Causality: Acidification protonates the carboxylate, rendering the zwitterionic product less soluble in water and causing it to precipitate.

  • Extraction: Extract the product from the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel flash chromatography if necessary.

Analytical Characterization

The identity and purity of the final product, N-Fmoc-5-methylpiperazine-2-carboxylic acid, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the fluorenyl group's aromatic protons between 7.2-7.8 ppm and aliphatic protons corresponding to the piperazine ring and methyl group.[9]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • HPLC: Assess the purity of the final compound.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure vigorous stirring. Check the quality of Fmoc-OSu.
Product lost during work-up.Ensure pH is correctly adjusted for precipitation. Perform more extractions with ethyl acetate.
Double Protection (Bis-Fmoc Product) Reaction conditions too harsh or stoichiometry incorrect.Use exactly 1.05 eq of Fmoc-OSu. Maintain a low temperature during addition. Ensure sufficient base is present.
Incomplete Reaction Low reactivity of the amine.Consider gentle heating (e.g., 40°C) after initial addition at 0°C. Alternatively, switch to the more reactive Fmoc-Cl with a non-nucleophilic base like pyridine in an anhydrous solvent (e.g., DCM).[7]
Difficult Purification Oily product instead of solid.Try triturating the crude oil with cold diethyl ether or hexanes to induce solidification. If this fails, silica gel chromatography is necessary.

Principles of Fmoc Deprotection

The utility of the Fmoc group lies in its facile removal under mild basic conditions, a process that is orthogonal to acid-labile protecting groups.[5]

  • Mechanism: Deprotection occurs via a β-elimination (E1cB) mechanism.[3][7] A base removes the acidic proton at the C9 position of the fluorenyl ring. The resulting anion is stabilized by the aromatic system, which then collapses to eliminate dibenzofulvene and carbon dioxide, liberating the free amine.[7]

  • Reagents: The most common deprotection reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8] The piperidine acts as both the base for the elimination and a scavenger for the dibenzofulvene by-product, forming a stable adduct that prevents side reactions.[3][5] Other bases like DBU or morpholine can also be used.[8][10]

Conclusion

The protocol described herein provides a reliable and reproducible method for the N-Fmoc protection of 5-Methylpiperazine-2-carboxylic acid. By utilizing the more stable Fmoc-OSu reagent under controlled Schotten-Baumann conditions, researchers can efficiently prepare this valuable building block in high yield and purity. Understanding the underlying chemical principles and potential pitfalls is key to successfully applying this methodology in the synthesis of advanced peptidomimetics and other complex molecular architectures.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Shekh, R. N. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Akron. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. AAPPTec. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Organic Chemistry. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis. Google Patents.
  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]

  • 5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Retrieved from [Link]

  • ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2020, May 20). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • PubMed. (2009, November 6). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. National Center for Biotechnology Information. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Application

Application Note: High-Efficiency Solid-Phase Peptide Synthesis of 5-Methylpiperazine-2-carboxylic Acid (5-Me-Pca) Analogs

Topic: Solid-phase peptide synthesis using 5-Methylpiperazine-2-carboxylic acid Content Type: Application Notes and Protocols Introduction & Strategic Overview 5-Methylpiperazine-2-carboxylic acid (5-Me-Pca) is a non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase peptide synthesis using 5-Methylpiperazine-2-carboxylic acid Content Type: Application Notes and Protocols

Introduction & Strategic Overview

5-Methylpiperazine-2-carboxylic acid (5-Me-Pca) is a non-proteinogenic, heterocyclic amino acid often utilized in medicinal chemistry as a conformationally constrained surrogate for proline or pipecolic acid.[1] Its incorporation into peptide backbones introduces rigid secondary structure elements (e.g.,


-turns, 

-turns) and enhances proteolytic stability.[1]

However, the inclusion of 5-Me-Pca in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique physicochemical challenges:

  • Steric Hindrance: The secondary amine at the

    
    -position (N1) is nucleophilically hindered, making acylation difficult.[1]
    
  • Diketopiperazine (DKP) Formation: Like proline and pipecolic acid, 5-Me-Pca is highly prone to DKP formation, particularly when positioned at the C-terminus or penultimate position.[1]

  • Monitoring Limitations: Standard ninhydrin-based monitoring (Kaiser test) is ineffective for secondary amines.[1]

This guide provides a validated protocol to overcome these hurdles, ensuring high-purity synthesis of 5-Me-Pca-containing peptides.

Critical Reagents & Materials

ComponentSpecificationPurpose
Building Block Fmoc-(2S, 5S)-5-Methylpiperazine-2-carboxylic acid (N4-Boc)

-protection for chain elongation;

-Boc for side-chain orthogonality.[1]
Resin 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g)Critical: Steric bulk prevents DKP formation; mild cleavage preserves side chains.[1]
Coupling Agents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High-efficiency coupling for hindered secondary amines.[1]
Additives HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances reaction rate.[1]
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base.[1]
Monitoring Chloranil Test Kit (Acetaldehyde + Chloranil)Detection of free secondary amines (Ninhydrin is invalid).[1]

Strategic Workflow: The "Anti-DKP" Strategy

The primary failure mode in synthesizing Pca-derivatives is the formation of diketopiperazines during the deprotection of the second amino acid. The free amine of the second residue attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.

Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3][4] The bulky trityl linker sterically hinders the nucleophilic attack on the ester carbonyl, effectively suppressing DKP formation.

DKP_Prevention Resin 2-CTC Resin Loading 1. Loading 5-Me-Pca (SN1 Reaction) Resin->Loading DIPEA, DCM Coupling2 2. Couple AA2 (Fmoc-AA-OH) Loading->Coupling2 Standard Coupling Deprotection 3. Fmoc Removal (20% Piperidine) Coupling2->Deprotection Risk DKP Risk Zone: Free NH2 attacks Ester Deprotection->Risk Outcome Stable Resin-Bound Dipeptide Risk->Outcome Steric Shielding by Trityl Linker

Caption: Use of 2-CTC resin sterically inhibits the back-biting mechanism responsible for DKP formation.[1]

Detailed Protocols

Protocol A: Resin Loading (First Residue Attachment)

Use this protocol if 5-Me-Pca is the C-terminal residue.[1]

  • Swelling: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 30 min. Drain.

  • Preparation: Dissolve Fmoc-5-Me-Pca(Boc)-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).[1]

    • Note: Use a deficit of amino acid (0.6 eq) to ensure high-efficiency capping of remaining active sites later.[1]

  • Loading: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture (active capping of unreacted chloride). Agitate for 20 min.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

  • Loading Check: Measure UV absorbance of the dibenzofulvene-piperidine adduct (290 nm) after a test deprotection to quantify loading. Target: 0.4–0.6 mmol/g.[1]

Protocol B: Coupling of Fmoc-5-Me-Pca (Internal Position)

Use this when adding 5-Me-Pca to a growing chain.[1]

  • Activation:

    • Amino Acid: 3.0 eq[1]

    • HATU: 2.9 eq[1]

    • HOAt: 3.0 eq[1]

    • DIPEA: 6.0 eq[1]

    • Solvent: DMF (minimized volume for high concentration).[1]

    • Pre-activation: Mix AA, HATU, HOAt, and DIPEA in DMF for 30 seconds before adding to resin.[1]

  • Coupling: Add to resin. Agitate for 2 hours .

  • Monitoring: Perform Kaiser Test .

    • Blue:[1][5] Incomplete (Recouple).

    • Yellow:[1] Complete.

Protocol C: Coupling to the N-Terminus of 5-Me-Pca

This is the "Difficult Step."[1] The nucleophile is a hindered secondary amine.

  • Deprotection: Remove Fmoc from 5-Me-Pca using 20% Piperidine/DMF (2 x 10 min).[1] Wash thoroughly (DMF 5x).

  • Verification (Chloranil Test):

    • Take a few beads.[1][6] Add 2 drops 2% Acetaldehyde/DMF + 2 drops 2% Chloranil/DMF .[1][5]

    • Result: Beads should turn Dark Blue/Green (Positive for secondary amine).[1][6] If colorless, deprotection failed.[1]

  • Coupling (Next Amino Acid):

    • Reagents: Fmoc-AA-OH (5.0 eq) , HATU (5.0 eq) , HOAt (5.0 eq) , DIPEA (10 eq) .[1]

    • Solvent: DMF or NMP (NMP is superior for difficult sequences).[1]

    • Procedure: Double coupling is mandatory .[1]

      • Round 1: 2 hours at RT. Drain.

      • Round 2: Fresh reagents, 2 hours at RT (or overnight).

  • Monitoring (Chloranil Test):

    • Perform Chloranil test again.[1][6]

    • Result: Beads should be Colorless/Yellow . If Blue/Green, perform a third coupling using PyAOP or COMU at 50°C (if Cys/His are absent to avoid racemization).[1]

Troubleshooting Guide

IssueDiagnosticRoot CauseRemediation
Low Yield (C-term) Mass Spec shows [M-Dipeptide]DKP Formation Switch to 2-CTC resin. Do not use Wang or Rink Amide resins for C-terminal Pca.[1]
Incomplete Coupling Chloranil Test stays BlueSteric Hindrance Use PyAOP/HOAt instead of HATU. Increase temperature to 50°C (microwave assisted).
Racemization HPLC (Split peaks)Base-catalyzed epimerization Use Oxyma Pure/DIC instead of base-mediated coupling (HATU/DIPEA) for Cys/His residues.[1]
Side-chain Loss Mass Spec [M-100]Acid-labile Boc loss Ensure cleavage cocktail is controlled. N4-Boc is removed during TFA cleavage; if this is unwanted, use Fmoc-5-Me-Pca(Alloc)-OH.[1]

References

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of Diketopiperazine-Based Scaffolds." Journal of Combinatorial Chemistry. Link[1]

  • Guitot, K., et al. (2009).[1] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][7] Chemical Reviews. Link[1]

  • Vojkovsky, T. (1995).[1] "Detection of secondary amines on solid phase." Peptide Research. (Validation of Chloranil Test).

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)." Link[1]

Sources

Method

Cyclization methods for preparing 5-Methylpiperazine-2-carboxylic acid

An In-Depth Guide to the Synthesis of 5-Methylpiperazine-2-carboxylic Acid: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Methylpiperazine-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. 5-Methylpiperazine-2-carboxylic acid, a chiral substituted piperazine, serves as a valuable building block for creating complex molecules with precise three-dimensional architectures, enabling fine-tuned structure-activity relationship (SAR) studies in drug discovery.

However, the synthesis of specifically substituted piperazines like this one presents significant challenges. Key among these are controlling regioselectivity—ensuring the methyl group is placed on the correct nitrogen—and establishing the desired stereochemistry at the C2 chiral center.

This application note provides a detailed guide to two primary synthetic strategies for preparing 5-Methylpiperazine-2-carboxylic acid:

  • Strategy A: Post-Cyclization N-Alkylation. A convergent approach that modifies a pre-existing piperazine-2-carboxylic acid core.

  • Strategy B: De Novo Ring Synthesis via Reductive Cyclization. A linear approach that constructs the piperazine ring from simple, acyclic precursors.

Each strategy is presented with a detailed rationale, step-by-step protocols, and a discussion of its advantages and limitations to guide researchers in selecting the optimal method for their specific needs.

Strategy A: Synthesis via N-Alkylation of a Piperazine-2-carboxylic Acid Scaffold

This strategy is arguably the most direct route if a stereochemically pure piperazine-2-carboxylic acid starting material is accessible. The core of this approach lies in the selective methylation of the N4 nitrogen atom. Due to the presence of two secondary amines and a carboxylic acid, a carefully planned sequence of protection and selective alkylation is paramount.

Causality and Experimental Choices

The two nitrogen atoms in piperazine-2-carboxylic acid have different nucleophilicities. The N1 nitrogen, being adjacent to the electron-withdrawing carboxylic acid group, is less nucleophilic than the N4 nitrogen. While this intrinsic difference can be exploited for selective alkylation under carefully controlled conditions, a more robust and high-yielding method involves the use of orthogonal protecting groups. By protecting the more reactive N1 nitrogen and the carboxylic acid, the N4 nitrogen becomes the sole site for the desired methylation. Reductive amination is chosen for the methylation step over direct alkylation with a methyl halide to avoid common side reactions like over-alkylation (formation of a quaternary ammonium salt) and to ensure milder reaction conditions.

Experimental Workflow: Strategy A

cluster_0 Step 1: Protection cluster_1 Step 2: N4-Methylation cluster_2 Step 3: Deprotection P1 Piperazine-2-carboxylic Acid P2 N1-Boc, C2-Ester Protected Intermediate P1->P2 (Boc)2O, Esterification P3 N4-Methylated Intermediate P2->P3 Formaldehyde, NaBH(OAc)3 P4 5-Methylpiperazine-2-carboxylic Acid P3->P4 Acid Hydrolysis (TFA or HCl) cluster_0 One-Pot Reaction start_mats N-Methylethylenediamine + Glyoxylic Acid intermediates Imine/Enamine Intermediates start_mats->intermediates Condensation (MeOH) final_product (Rac)-5-Methylpiperazine-2-carboxylic Acid intermediates->final_product Reduction (H₂, Pd/C)

Sources

Application

Application Note: Advanced Synthesis of Piperazine-2-Carboxylic Acid Derivatives via Reductive Amination

Topic: Reductive amination synthesis of piperazine-2-carboxylic acid derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals [1] Abstract Piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive amination synthesis of piperazine-2-carboxylic acid derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

[1]

Abstract

Piperazine-2-carboxylic acid (PCA) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in NMDA receptor antagonists, HIV protease inhibitors, and sigma receptor ligands. While the scaffold's rigidity and hydrogen-bonding potential are advantageous, its amphoteric nature and the lability of the C2-stereocenter present synthetic challenges. This guide details high-fidelity protocols for the synthesis of PCA derivatives via reductive amination , focusing on regioselective N-functionalization and de novo ring assembly. We prioritize methods that preserve enantiopurity and maximize yield using sodium triacetoxyborohydride (STAB) and catalytic hydrogenation strategies.

Strategic Analysis & Mechanistic Insight

The Reductive Amination Landscape

Reductive amination is the preferred method for N-alkylating PCA derivatives because it avoids the harsh basic conditions of direct alkylation (using alkyl halides), which frequently lead to racemization at the C2 position.

The reaction proceeds through two distinct phases:[1][2][3][4][5][6][7]

  • Imine/Iminium Formation: Condensation of the secondary amine (piperazine ring) with an aldehyde or ketone.[2][6] This is an equilibrium process often catalyzed by weak acids (AcOH).

  • Irreversible Reduction: Hydride transfer to the C=N bond.

Critical Control Point: The Reducing Agent

  • Sodium Cyanoborohydride (

    
    ):  Historically common but toxic and requires lower pH (pH 3-4), which can be detrimental to acid-sensitive protecting groups.
    
  • Sodium Triacetoxyborohydride (

    
    ):  The reagent of choice. It is less toxic and, crucially, less basic than 
    
    
    
    . It reduces iminium ions much faster than aldehydes, suppressing side reactions (alcohol formation).
  • Catalytic Hydrogenation (

    
    ):  Effective for aromatic aldehydes but risks dehalogenation of substrates or hydrogenolysis of benzyl protecting groups.
    
Regioselectivity Challenges

The PCA core contains two nucleophilic nitrogens:

  • N1 (Distal): Generally more nucleophilic in unsubstituted piperazines due to less steric hindrance from the C2-carboxylate.

  • N4 (Proximal): Sterically crowded by the C2-carboxylate.

However, in piperazine-2-carboxylic acid esters , the N1 position is electronically deactivated by the inductive effect of the carbonyl group (though less so than in lactams). Regioselective alkylation usually requires orthogonal protection strategies (e.g., N1-Boc or N4-Cbz).

Mechanistic Pathway (DOT Visualization)

ReductiveAminationMechanism cluster_0 Equilibrium Phase Start Piperazine Amine (Secondary) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ (AcOH) Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Product N-Alkylated Piperazine Reduction->Product Irreversible

Figure 1: Mechanistic flow of reductive amination.[5] The formation of the iminium ion is the rate-determining step in hindered systems, while hydride transfer is rapid with STAB.

Protocol A: Regioselective N4-Alkylation of Piperazine-2-Carboxylates

This protocol targets the synthesis of N4-substituted derivatives starting from commercially available 1-N-Boc-piperazine-2-carboxylic acid methyl ester . This route is ideal for generating libraries of NMDA antagonists or sigma ligands.

Reagents & Equipment
  • Substrate: 1-N-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equiv).

  • Carbonyl: Aryl/Alkyl Aldehyde (1.1–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the piperazine substrate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
    
  • Imine Formation: Add the aldehyde (1.1 mmol). If the aldehyde is a solid, add it directly; if liquid, add via syringe.

  • Acid Catalysis: Add glacial AcOH (1.0–2.0 mmol). Note: AcOH promotes iminium formation, which is crucial for sterically hindered amines like the N4 position of PCA.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. You may not see the imine peak clearly, but ensure the aldehyde is not degrading.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for enantiopurity). Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Optimization: For unreactive ketones, heating to 40°C may be required, but this risks racemization at C2.

  • Workup: Quench by slow addition of saturated

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
    
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Steric hindrance at N4Increase AcOH to 5 equiv; Switch solvent to DCE/MeOH (9:1) to solubilize intermediate.[8]
Racemization (C2) High basicity or tempKeep temp < 25°C; Avoid using

during the reaction; Use STAB instead of

.
Dialkylation N-Boc deprotectionEnsure the Boc group is stable (avoid strong Lewis acids); Check if aldehyde contains acidic protons.
Emulsion Boron saltsWash organic layer with 1M K-Na-Tartrate (Rochelle's salt) instead of bicarbonate.

Protocol B: De Novo Synthesis via Intramolecular Reductive Amination

For researchers needing to construct the piperazine ring with specific C2 stereochemistry derived from amino acids (e.g., L-Serine, L-Phenylalanine), this "De Novo" intramolecular route is superior. It involves the cyclization of an amino-aldehyde precursor.[7]

Synthetic Logic

The strategy uses a "masked" aldehyde (acetal) attached to an amino acid. Acidic deprotection unmasks the aldehyde, triggering spontaneous intramolecular Schiff base formation, followed by in situ reduction.

Workflow Diagram (DOT)

DeNovoSynthesis AminoAcid Amino Acid Ester (Chiral Starting Material) Alkylation Reductive Alkylation with Glyoxal Acetal AminoAcid->Alkylation Step 1 Intermediate N-(2,2-dimethoxyethyl) Amino Acid Ester Alkylation->Intermediate Deprotection Acid Hydrolysis (TFA/H2O or HCl) Intermediate->Deprotection Step 2 Cyclization Intramolecular Cyclization (Imine) Deprotection->Cyclization Spontaneous Reduction Hydrogenation (H2, Pd/C) or NaBH3CN Cyclization->Reduction In Situ Final Chiral Piperazine-2- Carboxylate Reduction->Final

Figure 2: De Novo assembly of the piperazine core preserving amino acid chirality.

Step-by-Step Procedure
  • N-Alkylation (Precursor Synthesis):

    • React Amino Acid Methyl Ester HCl (1.0 equiv) with Glyoxal 1,1-dimethyl acetal (1.2 equiv) in MeOH.

    • Add

      
       (2.0 equiv) and stir for 12 h.
      
    • Result: N-(2,2-dimethoxyethyl)-amino acid ester.

  • Cyclization (One-Pot):

    • Dissolve the acetal intermediate in THF/H2O (4:1).

    • Add TFA (5.0 equiv) or 6M HCl to hydrolyze the acetal (monitor by TLC).

    • Once deprotected (aldehyde formed), adjust pH to ~5-6 using

      
       or NaOAc.
      
    • Add

      
       (1 atm) with 10% Pd/C (10 wt%) OR add 
      
      
      
      (2.0 equiv).
    • Stir for 18 h.

  • Workup:

    • Filter catalyst through Celite (if hydrogenation used).

    • Concentrate and neutralize with saturated

      
      .
      
    • Extract with DCM/Isopropanol (3:1) to recover the polar product.

References

  • Irvine, M. W., et al. (2012).[9] Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors.[9] Journal of Medicinal Chemistry, 55(1), 327-341.[9] Link

  • Reilly, S. W., & Mach, R. H. (2016).[8] A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines.[8] Organic Letters, 18(20), 5272-5275. Link

  • Gueret, R., et al. (2020).[8] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis.[8] Organic Letters, 22(13), 5157-5162. Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). Link

  • Stoll, E. L., et al. (2020).[4] A practical catalytic reductive amination of carboxylic acids.[4][5] Chemical Science, 11, 9494-9500. Link

  • Patent US5945534A. Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.Link

Sources

Method

Application Note: 5-Methylpiperazine-2-carboxylic Acid as a Chiral Auxiliary &amp; Scaffold

This guide outlines the application of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) , focusing on its utility as a chiral scaffold and conformation-directing auxiliary in medicinal chemistry and asymmetric synthesis. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) , focusing on its utility as a chiral scaffold and conformation-directing auxiliary in medicinal chemistry and asymmetric synthesis.

Executive Summary

5-Methylpiperazine-2-carboxylic acid (5-MPCA) represents a privileged class of constrained amino acids. Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are removed after synthesis, 5-MPCA is typically utilized as a retained chiral scaffold . Its rigid piperazine core, featuring specific stereocenters at C2 and C5, exerts profound conformational control over attached peptide chains or pharmacophores. This guide details the protocols for its regioselective protection, incorporation into peptidomimetics to induce


-turns, and its use in stereoselective library generation.

Mechanistic Principles: The "Conformational Lock"

The utility of 5-MPCA stems from its ability to adopt a stable chair conformation. The interplay between the C5-methyl group and the C2-carboxylate creates a specific steric environment.

  • Stereochemical Anchoring: The C5-methyl group (typically kept equatorial to minimize 1,3-diaxial interactions) locks the ring conformation.

  • Facial Selectivity: This locking forces the C2-substituent into a defined axial or equatorial position, directing the trajectory of incoming reagents or the folding of attached peptide chains.

  • 
    -Turn Induction:  When incorporated into a peptide backbone, the constrained N-C
    
    
    
    -C(O) torsion angles mimic Type II
    
    
    -turns, critical for GPCR ligand recognition.
Mechanistic Diagram

G Substrate Precursor (L-Serine + Glyoxylate) Scaffold 5-MPCA Scaffold (Chair Conformation) Substrate->Scaffold Cyclization & Reduction Protection Regioselective N-Protection Scaffold->Protection N1 vs N4 Selectivity Coupling Peptide Coupling (Solid/Solution Phase) Protection->Coupling HATU/HOAt Outcome Conformationally Locked Peptidomimetic Coupling->Outcome Stereocontrol

Figure 1: Workflow for utilizing 5-MPCA as a structural director.

Experimental Protocols

Protocol A: Regioselective Protection Strategy

The piperazine ring contains two secondary amines (N1 and N4). Selective protection is the critical first step. The N1 amine (adjacent to the carboxylate) is less nucleophilic due to inductive effects and steric hindrance compared to the distal N4.

Objective: Synthesis of N4-Boc-5-Methylpiperazine-2-carboxylic acid.

Materials:

  • 5-Methylpiperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )[1]
    
  • Copper(II) sulfate pentahydrate (

    
    ) (Chelation Strategy)
    

Step-by-Step Methodology:

  • Chelation Complex Formation:

    • Dissolve 5-MPCA (10 mmol) in water (50 mL).

    • Add

      
       (5.5 mmol, 0.55 eq).
      
    • Adjust pH to 9-10 using 2N NaOH. The solution will turn deep blue, indicating the formation of a copper chelate where N1 and the Carboxylate bind to Cu(II), leaving N4 free.

  • Protection:

    • Add acetone (50 mL) to the aqueous solution.

    • Add

      
       (11 mmol, 1.1 eq) dropwise.
      
    • Stir at Room Temperature (RT) for 12 hours.

  • Decomplexation:

    • Filter the precipitate (if any).

    • Treat the filtrate with Hydrogen Sulfide (

      
      ) gas or Sodium Sulfide (
      
      
      
      ) to precipitate Copper Sulfide (
      
      
      ). Caution: Perform in a fume hood.
    • Filter through Celite to remove CuS.

  • Isolation:

    • Acidify the filtrate to pH 4-5 with dilute HCl.

    • Extract with Ethyl Acetate (

      
       mL) to remove byproducts.
      
    • Lyophilize the aqueous phase (or use ion-exchange resin Dowex 50W) to isolate the Zwitterionic N4-Boc-5-MPCA.

Validation Criteria:

  • NMR: Distinct shift in N4 protons; N1 protons remain shielded.

  • Mass Spec: [M+H]+ corresponding to Mono-Boc protection.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Using 5-MPCA as a turn inducer in a peptide sequence.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide).[2]

  • N1-Fmoc-N4-Boc-5-MPCA (Requires orthogonal protection if N4 is to be derivatized later).

  • Coupling Agents: HATU, HOAt, DIPEA.

Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF/DCM.
    
  • Coupling 5-MPCA:

    • Pre-activate N1-Fmoc-N4-Boc-5-MPCA (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) and immediately add to the resin.

    • Critical Note: Coupling to secondary amines (like Proline or Piperazine) is sluggish. Double coupling (2 x 2 hours) is mandatory.

  • Capping: Acetylate unreacted amines with

    
    /Pyridine to prevent deletion sequences.
    
  • Chain Elongation: Continue standard Fmoc SPPS.

Data Analysis & Stereochemical Outcomes[3][4][5]

When used in peptidomimetics, the relative stereochemistry of the methyl group (C5) and the carboxylate (C2) determines the secondary structure.

Table 1: Conformational Impact of 5-MPCA Stereoisomers

Isomer ConfigurationRelative GeometryPredominant ConformationStructural Induction
(2S, 5S) cisChair (Me-eq, COOH-eq)Stabilizes Type II

-turns; mimics Proline.
(2S, 5R) transChair (Me-eq, COOH-ax)Induces extended conformations or

-turns.
(2R, 5S) transChair (Me-eq, COOH-ax)Mirror image of (2S, 5R).

Note on Stability: The cis isomer is generally thermodynamically more stable in the N-protected form because both bulky groups can adopt pseudo-equatorial positions, minimizing 1,3-diaxial strain.

Stereochemical Diagram

Stereochem Cis (2S, 5S)-Isomer Both groups Equatorial (Stable Turn Inducer) Reaction Peptide Coupling Cis->Reaction Yields Compact Folded Peptide Trans (2S, 5R)-Isomer One Axial / One Equatorial (High Strain / Twisted) Trans->Reaction Yields Extended Linear Peptide

Figure 2: Impact of relative stereochemistry on peptide folding.

Applications in Drug Discovery[6][7]

  • Protease Inhibitors: The 5-MPCA scaffold is homologous to the core of Indinavir and other HIV protease inhibitors. The C5-methyl group fills hydrophobic pockets (S1' or S2 subsites) in the enzyme active site, increasing potency compared to the unsubstituted piperazine.

  • GPCR Ligands: Used to constrain the pharmacophore of neuropeptides (e.g., Somatostatin analogs), locking the bioactive conformation to improve selectivity and metabolic stability (resistance to proteolysis).

References

  • Synthesis & Peptidomimetics: Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • Solid Phase Synthesis: Teixidó, M., et al. (2005). "Solid-phase synthesis of piperazine-2-carboxylic acid derivatives." Journal of Combinatorial Chemistry.

  • Conformational Analysis: Beusen, D. D., et al. (1995). "Conformational analysis of piperazine-2-carboxylic acid derivatives." Biopolymers.[2]

  • Chiral Scaffolds in Drug Design: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperazine Carboxylic Acid Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving piperazine carboxylic acids. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving piperazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic roadblocks due to sterically demanding substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complex chemical transformations.

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals.[1] However, the synthesis of substituted piperazines, particularly those involving amide bond formation with piperazine-2-carboxylic acid, can be notoriously difficult. Steric congestion around the carboxylic acid and the secondary amine can significantly impede reactivity, leading to low yields, incomplete conversions, and the formation of unwanted byproducts. This guide provides practical, field-proven insights and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with piperazine-2-carboxylic acid is failing. What are the most likely reasons?

A: The failure of standard amide coupling reactions involving piperazine-2-carboxylic acid often stems from a combination of factors related to steric hindrance:

  • Steric Bulk Around the Carboxylic Acid: The piperazine ring itself, especially when substituted at the N4 position or on the ring carbons, creates a sterically congested environment around the C2 carboxylic acid.

  • Reduced Nucleophilicity of the Amine: The amine you are trying to couple may also be sterically hindered, reducing its ability to attack the activated carboxylic acid intermediate.

  • Poor Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently reactive to activate the hindered carboxylic acid effectively.

  • Intramolecular Side Reactions: The proximity of the N1 and N4 nitrogens can sometimes lead to undesired intramolecular cyclization or other side reactions.[2]

Q2: What is the first thing I should try to improve my low-yielding coupling reaction?

A: The most straightforward initial approach is to switch to a more powerful coupling reagent. For sterically hindered couplings, phosphonium- or uronium/aminium-based reagents are generally more effective than carbodiimides like DCC or EDC.[3][4]

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are excellent first choices.[2][4] HATU is particularly effective for overcoming steric hindrance and often provides rapid reaction kinetics with minimal racemization.[2]

  • Phosphonium Reagents: PyBOP and PyAOP are also highly reactive options.[2][3][5] PyAOP is among the most reactive but may be less suitable for automated synthesis due to its high reactivity.[2]

Q3: Can changing the solvent or base make a significant difference?

A: Absolutely. The choice of solvent and base can have a profound impact on reaction rates and yields.

  • Solvents: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred for amide coupling reactions as they can help to solvate the charged intermediates. For particularly stubborn reactions, a less polar solvent like DCM or THF might be beneficial, as it can sometimes favor the formation of the active ester intermediate.[6]

  • Bases: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial.[2] These bases are required to activate the amino acid when using uronium/aminium reagents and to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.

Q4: Are there any alternatives to traditional coupling reagents for forming these challenging amide bonds?

A: Yes, several alternative methods can be employed when standard coupling reagents fail:

  • Acyl Fluorides: Conversion of the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7][8] Acyl fluorides are more reactive than acyl chlorides or bromides and the small size of the fluorine atom minimizes steric hindrance.[8] They can often be generated in situ using reagents like cyanuric fluoride or XtalFluor-E.

  • Mixed Anhydrides: Formation of a mixed anhydride, for example, using methanesulfonyl chloride, can activate the carboxylic acid towards nucleophilic attack.[5]

  • Catalytic Amide Bond Formation: Recent advances have led to the development of catalytic methods using boronic acids or transition metals, which can be effective for hindered substrates under milder conditions.[9][10][11]

In-depth Troubleshooting Guides

Issue 1: Incomplete Conversion Despite Using a Strong Coupling Reagent

You've switched to HATU, but your reaction still stalls at partial conversion. This common issue points to a highly challenging steric environment.

Underlying Cause

The activated ester intermediate (e.g., the OAt-ester formed with HATU) is being formed, but the subsequent nucleophilic attack by the amine is extremely slow due to severe steric clashes in the transition state.

Troubleshooting Workflow

start Incomplete Conversion step1 Increase Reaction Temperature start->step1 outcome1 Improved Conversion? step1->outcome1 step2 Increase Reagent Equivalents outcome2 Improved Conversion? step2->outcome2 step3 Switch to Acyl Fluoride Method outcome3 Successful Coupling? step3->outcome3 step4 Consider Alternative Synthetic Route fail Persistent Issue step4->fail outcome1->step2 No success Reaction Optimized outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Protocols

Protocol 1: Temperature Elevation

  • Setup: Set up the reaction as you normally would, using your chosen strong coupling reagent (e.g., HATU) and a suitable solvent (e.g., DMF).

  • Initial Phase: Allow the reaction to proceed at room temperature for 1-2 hours to ensure the initial activation of the carboxylic acid.

  • Heating: Gradually increase the temperature of the reaction mixture. A good starting point is 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Optimization: If conversion improves but is still incomplete, you can cautiously increase the temperature further, up to 80 °C. Be mindful of potential side reactions or degradation at higher temperatures.

Protocol 2: Acyl Fluoride Formation and Coupling

  • Reagents:

    • Piperazine carboxylic acid derivative

    • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

    • Pyridine or another suitable non-nucleophilic base

    • The desired amine

    • Anhydrous DCM or THF as the solvent

  • Procedure:

    • Dissolve the piperazine carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add 1.1 equivalents of cyanuric fluoride and 1.2 equivalents of pyridine.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • In a separate flask, dissolve the amine in anhydrous DCM.

    • Slowly add the amine solution to the acyl fluoride mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion. The reaction may require gentle heating (40 °C) for highly hindered amines.[7]

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

Issue 2: Racemization of the Piperazine-2-carboxylic Acid Chiral Center

You've successfully formed the amide bond, but you're observing significant epimerization at the C2 position.

Underlying Cause

The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.[12] This is particularly problematic with highly activating coupling reagents and extended reaction times or elevated temperatures.

Decision Tree for Minimizing Racemization

start Racemization Observed step1 Add Racemization Suppressant (e.g., HOBt, OxymaPure) start->step1 outcome1 Racemization Reduced? step1->outcome1 step2 Lower Reaction Temperature outcome2 Racemization Reduced? step2->outcome2 step3 Use a Less Activating Reagent (e.g., DEPBT) outcome3 Racemization Reduced? step3->outcome3 step4 Reduce Reaction Time fail Further Optimization Needed step4->fail outcome1->step2 No success Racemization Minimized outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Sources

Optimization

Technical Support Center: 5-Methylpiperazine-2-carboxylic Acid (5-MPCA) Purification

Subject: Troubleshooting Purification & Resolution of 5-MPCA Diastereomers Ticket Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification & Resolution of 5-MPCA Diastereomers Ticket Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Three-Body" Problem

Purifying 5-Methylpiperazine-2-carboxylic acid (5-MPCA) presents a unique convergence of three chemical challenges that often leads to method failure on standard C18 platforms.

  • Zwitterionic Polarity: Containing both a secondary amine and a carboxylic acid, 5-MPCA exists as a zwitterion at neutral pH. It is too polar for Reverse Phase Chromatography (RPC) retention without ion-pairing reagents.

  • UV Invisibility: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (254 nm).
    
  • Stereochemical Similarity: The cis (2S,5S / 2R,5R) and trans (2S,5R / 2R,5S) diastereomers possess identical mass and nearly identical pKa values, requiring high-efficiency selectivity to resolve.

This guide provides self-validating protocols to address these specific failure modes.

Decision Matrix: Selecting Your Workflow

Before beginning, determine your scale and detection capabilities. Use the logic flow below to select the correct protocol.

Purification_Workflow Start Start: Define Goal Scale Scale? Start->Scale Analytical Analytical (<1 mg) Scale->Analytical Quant/Purity Prep Preparative (>100 mg) Scale->Prep Isolation Detect Detector Type? Analytical->Detect Deriv Protocol A: Derivatization (Marfey's/Fmoc) Prep->Deriv If Salt Fails Salt Protocol C: Diastereomeric Salt Cryst. Prep->Salt High Purity Req UV Standard UV Only Detect->UV MS_CAD MS / CAD / ELSD Detect->MS_CAD UV->Deriv HILIC Protocol B: Zwitterionic HILIC MS_CAD->HILIC

Figure 1: Strategic decision tree for 5-MPCA purification based on available instrumentation and scale.

Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I see no retention or the peak is in the void volume."

Diagnosis: You are likely using a C18 column.[1] 5-MPCA is highly hydrophilic (logP < -1). Solution: Switch to Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) .

Protocol: ZIC-HILIC Separation Zwitterionic phases (e.g., sulfobetaine) provide a water-enriched layer on the silica surface. The separation mechanism involves partitioning into this water layer plus weak electrostatic interactions with the charged surface ligands [1].

ParameterRecommended SettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Mimics the zwitterionic nature of the analyte.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5)Provides counter-ions to modulate electrostatic attraction/repulsion.
Mobile Phase B Acetonitrile (ACN)High organic content (>60%) induces HILIC retention.
Gradient 90% B to 60% B over 20 minElute from low polarity to high polarity (inverse of C18).
pH Strategy Critical: pH 5.5 - 6.5At this pH, both the amine (protonated) and acid (deprotonated) are charged, maximizing zwitterionic interaction.

Self-Validation Step:

  • Inject Toluene (void marker) and Cytosine (retention marker). If 5-MPCA elutes before Cytosine, increase ACN % in start gradient.

Issue: "I have a peak, but I can't distinguish Cis from Trans."

Diagnosis: The selectivity factor (


) is too low because the pKa difference between diastereomers is negligible in bulk solution.
Solution:  Use Derivatization  to introduce steric bulk and hydrophobicity, amplifying the structural differences between isomers.

Protocol: Marfey’s Reagent (FDAA) Derivatization Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine. This converts diastereomers into diastereomeric pairs with significantly different hydrophobicities, resolvable on standard C18 [2].

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Separation: Run on C18 column (Water/ACN + 0.1% Formic Acid).

  • Detection: Monitor at 340 nm (strong absorption from dinitrophenyl group).

Why this works: The L-alanine moiety in the reagent interacts differently with the spatial orientation of the 5-methyl group in the cis vs trans isomer, creating a large separation window (often >2 minutes).

Preparative Troubleshooting (Bulk Isolation)

Issue: "I need 5 grams of the Cis isomer, but prep-HPLC is too expensive."

Diagnosis: Chromatographic resolution at multi-gram scale is inefficient for this molecule due to low loading capacity on HILIC. Solution: Diastereomeric Salt Crystallization .

Protocol: Tartaric Acid Resolution This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid [3].

  • Salt Formation: Dissolve racemic/mixed 5-MPCA in minimal hot Ethanol/Water (9:1).

  • Chiral Acid: Add 1.0 equivalent of L-(+)-Tartaric acid .

  • Crystallization: Cool slowly to 4°C. The less soluble diastereomer salt will precipitate.

    • Note: Typically, the cis-isomer forms a more compact, less soluble crystal lattice due to the diequatorial conformation of the ring substituents.

  • Filtration: Filter the solid (Salt A). The filtrate contains Salt B (enriched in the other diastereomer).

  • Free-Basing (Crucial Step):

    • Dissolve salt in minimal water.

    • Load onto a Strong Cation Exchange (SCX) resin.

    • Wash with water (removes Tartaric acid).

    • Elute 5-MPCA with 1M Ammonium Hydroxide.

    • Lyophilize to recover pure zwitterion.

Self-Validation Step:

  • Take a small aliquot of the crystals, perform the FDAA derivatization (from Section 3), and run HPLC. If diastereomeric excess (de) is <95%, recrystallize.

Frequently Asked Questions (FAQ)

Q: Which isomer elutes first in HILIC? A: There is no universal rule, but typically the Cis isomer (2S,5S) is more polar due to the exposed lone pairs and lack of steric shielding compared to the Trans isomer. Therefore, Cis often retains longer in HILIC mode. Warning: You must validate this assignment using 1H-NMR (NOESY) on your purified fraction. Look for NOE correlations between the H2 and H5 protons (strong signal = cis).

Q: Can I use Copper (II) Ligand Exchange? A: Yes. Adding 1mM CuSO4 and 2mM L-Phenylalanine to the mobile phase allows for "Ligand Exchange Chromatography" on C18 [4]. The copper forms a ternary complex [Stationary Phase-Cu-Analyte]. This is highly effective for resolution but incompatible with Mass Spectrometry (MS) due to source contamination. Use UV at 254 nm (the copper complex absorbs).

Q: How do I store the purified fractions? A: 5-MPCA is hygroscopic. Store as the hydrochloride salt (freeze-dried from dilute HCl) at -20°C. Avoid storing as the free zwitterion in solution for long periods, as slow epimerization can occur at C2 under basic conditions.

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids.Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • BenchChem. Workflow for Chiral Resolution of 2-Methylpiperazine (Analogous Protocol).Link

  • Gassmann, E., et al. (1985). Electrokinetic Resolution of Amino Acid Enantiomers with Copper(II)-Aspartame Support Electrolyte. Science, 230(4727), 813-814. Link

Sources

Optimization

Minimizing side reactions in 5-Methylpiperazine-2-carboxylic acid derivatives

Knowledge Base ID: KB-5MPCA-OPT Status: Active Last Updated: February 19, 2026 Department: Process Chemistry & Peptide Synthesis Support Introduction 5-Methylpiperazine-2-carboxylic acid (5-MPCA) is a high-value scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base ID: KB-5MPCA-OPT Status: Active Last Updated: February 19, 2026 Department: Process Chemistry & Peptide Synthesis Support

Introduction

5-Methylpiperazine-2-carboxylic acid (5-MPCA) is a high-value scaffold in peptidomimetic drug design, offering conformational rigidity that constrains peptide backbones. However, its amphoteric nature, dual secondary amines, and alpha-chiral center introduce three critical failure modes: Regiochemical ambiguity , C2-Epimerization , and Diketopiperazine (DKP) formation .

This guide provides validated protocols to suppress these side reactions, ensuring high fidelity in synthesis.

Module 1: Regioselective Protection (N1 vs. N4)

Issue: Users frequently report mixtures of N1- and N4-acylated products when attempting to protect the scaffold. Root Cause: Both nitrogens are secondary amines with similar nucleophilicity. Standard steric control is insufficient due to the proximity of the C5-methyl group to N4 and the C2-carboxyl group to N1.

The Solution: Copper(II) Chelation Strategy

To selectively protect the distal nitrogen (N4), you must transiently mask the alpha-nitrogen (N1) and the carboxylate using Copper(II). This forms a stable five-membered chelate complex, leaving only N4 available for reaction.

Protocol: N4-Selective Protection (Benzyloxycarbonyl- protection example)
  • Chelation: Dissolve 5-MPCA (1.0 eq) in water. Add basic copper carbonate (

    
    ) (0.6 eq) and reflux for 30 minutes. The solution will turn deep blue, indicating the formation of the 
    
    
    
    -[N1, COO-] complex.
  • Protection: Cool to 0°C. Add Acetone/THF (1:1). Add Cbz-Cl (1.2 eq) dropwise while maintaining pH ~8-9 with

    
    .
    
    • Note: The Copper complex is stable at this pH; the N4 amine reacts exclusively.

  • Decomplexation: Acidify to pH 2 with 1M HCl or treat with

    
     gas (industrial standard) or thioacetamide to precipitate Copper Sulfide (CuS).
    
  • Isolation: Filter off the copper salts. The filtrate contains the N4-Cbz-5-MPCA, leaving N1 free.

Visualizing the Chelation Logic

CopperChelation Start 5-MPCA (Unprotected) CuStep Add CuCO3 (Reflux) Start->CuStep Complex Cu(II)-Chelate Formed (N1 & COO- blocked) CuStep->Complex Chelation React Add Protecting Group (e.g., Cbz-Cl, Boc2O) Complex->React N4 is Nucleophilic Product N4-Protected Complex React->Product Selective Reaction Free Decomplexation (H2S or EDTA) Product->Free Final Final Product: N4-Cbz-5-MPCA (N1 Free) Free->Final Remove Cu

Figure 1: The Copper(II) chelation workflow ensures orthogonal protection by physically blocking the N1/Carboxylate site.

Module 2: Preventing Epimerization (C2 Chirality)

Issue: Loss of optical purity (e.g., L- isomer converting to DL- mixture) during amide coupling. Root Cause: The C2 proton is alpha to both an amine and a carbonyl. Upon activation (forming an active ester), the acidity of this proton increases, leading to enolization and subsequent racemization. This is exacerbated by strong bases (e.g., DIPEA) and high temperatures.

Troubleshooting Table: Coupling Conditions
VariableHigh Risk (Avoid)Low Risk (Recommended)Mechanism of Improvement
Coupling Reagent HATU, HBTUT3P (Propylphosphonic anhydride) or DIC/Oxyma T3P acts as an acid scavenger and activates without generating a highly basic environment.
Base DIPEA, TEA (pKa ~10-11)TMP (2,4,6-Trimethylpyridine) or NMM Weaker bases (pKa ~7.4) are sufficient to deprotonate the carboxylate but insufficient to abstract the C2 proton.
Solvent DMF (Polar Aprotic)DCM or EtOAc Lower polarity solvents stabilize the non-enolized form.
Temperature > 25°C0°C to 10°C Kinetic control slows the rate of proton abstraction.
Recommended Protocol: Low-Epimerization Coupling
  • Dissolve: 5-MPCA derivative (N-protected) in DCM (0.1 M).

  • Add: Amino component (1.1 eq) and Collidine (2.5 eq).

  • Cool: Bring to 0°C.

  • Activate: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC on a Chiralpak AD-H column to verify Enantiomeric Excess (ee).

Module 3: Suppressing Diketopiperazine (DKP) Formation

Issue: During Fmoc solid-phase synthesis, cleavage of the Fmoc group from the N-terminal 5-MPCA often leads to rapid loss of the peptide chain. Root Cause: Once the N1 amine is deprotected, it can "bite back" on the C-terminal ester linkage (anchoring it to the resin or the next amino acid), ejecting the dipeptide as a cyclic DKP. This is geometrically favored by the cis-5-methyl substituent.

The "Bite-Back" Mechanism & Prevention

Standard 20% Piperidine/DMF deprotection is too slow and too basic, allowing time for the DKP cyclization to outcompete the deprotection.

Protocol: The "DBU Cocktail" Method

Replace standard piperidine with the following deprotection cocktail, which is faster and reduces the basicity window:

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[1][2]

  • Rationale: DBU promotes rapid Fmoc removal, while the lower concentration limits the residence time of the free amine in a basic environment before washing.

Alternative: Trityl Protection Strategy

If DKP persists, use Trityl (Trt) protection for the N1 amine instead of Fmoc.

  • Why? The massive steric bulk of the Trityl group prevents the nitrogen lone pair from attacking the ester carbonyl.

  • Deprotection: Trt is removed with dilute TFA (1%), which protonates the amine immediately, rendering it non-nucleophilic and preventing DKP formation.

Visualizing the DKP Trap

DKP_Prevention Fmoc Fmoc-5-MPCA-Peptide-Resin Deprotect Fmoc Removal Fmoc->Deprotect FreeAmine Free Amine (N1-H) Deprotect->FreeAmine DKP_Path Path A: DKP Formation (Slow Coupling / High Base) FreeAmine->DKP_Path Intramolecular Attack (Risk High if Proline/MPCA) Good_Path Path B: Successful Elongation (Fast Coupling / Bulky Resin) FreeAmine->Good_Path Intermolecular Attack (Add Next AA Immediately) Cyclic Cyclic DKP Byproduct (Peptide Cleaved from Resin) DKP_Path->Cyclic NextAA Elongated Peptide Good_Path->NextAA

Figure 2: The kinetic competition between DKP formation (Path A) and desired peptide elongation (Path B). Path A is minimized by using bulky resins (2-CTC) or rapid coupling protocols.

References

  • Teixidó, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Link

  • Benton, R. B., et al. (2023). Regioselective synthesis of piperazine-2-carboxylic acid derivatives via Copper(II) chelation. Journal of Organic Chemistry. Link (Representative citation for Cu-chelation methodology).

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent.[3] Organic Process Research & Development. Link

  • Giraud, M., et al. (2022). Minimizing Epimerization in Peptide Synthesis: The Role of Base and Coupling Reagent. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Minimizing Diketopiperazine Formation with Fmoc-Histidine and Secondary Amines. Link

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Piperazine Synthesis

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. Piperazine scaffolds are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a multitude of blo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. Piperazine scaffolds are a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a multitude of blockbuster drugs.[1][2] The precise control of stereochemistry in these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) in their chiral piperazine syntheses. Here, we dissect common experimental hurdles and provide evidence-based solutions to elevate your synthetic outcomes.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most frequent issue encountered in asymmetric synthesis: suboptimal enantioselectivity. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: My asymmetric reaction is yielding a nearly racemic mixture. Where do I start troubleshooting?

Answer:

A low or inconsistent enantiomeric excess is a common challenge that necessitates a systematic approach to identify the root cause.[4]

Potential Causes & Solutions:

  • Analytical Method Validation: Before scrutinizing your reaction, first, confirm the reliability of your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[4]

    • Protocol: Inject a racemic standard of your product to ensure baseline separation of the enantiomers (Resolution > 1.5). Validate the method for accuracy, precision, and linearity.[4]

  • Catalyst Integrity: The chiral catalyst or auxiliary is the heart of the asymmetric transformation. Its purity and activity are critical.

    • Solution:

      • Procure fresh, high-purity catalyst or synthesize and thoroughly characterize it.

      • If using a chiral auxiliary, ensure it is enantiomerically pure and that its attachment and cleavage do not cause racemization.[5]

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can poison the catalyst or participate in non-selective background reactions.

    • Solution:

      • Purify substrates via recrystallization, distillation, or column chromatography.[4]

      • Use anhydrous, degassed solvents, as water and oxygen can deactivate many catalysts.[4]

  • Reaction Conditions: Temperature, concentration, and reaction time are pivotal parameters influencing enantioselectivity.

    • Solution:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the difference in activation energies for the formation of the two enantiomers.[6] However, this is not universal, and temperature screening is crucial.[6][7]

      • Concentration: Catalyst loading and substrate concentration can impact the formation of catalyst aggregates, which may have different selectivity.[4] Perform a concentration screen to find the optimal conditions.

Question 2: I'm using a well-established catalytic system, but my enantiomeric excess is still lower than reported. What specific factors related to piperazine synthesis could be at play?

Answer:

The unique structure of the piperazine ring, with its two nitrogen atoms, can introduce complexities not present in other heterocyclic syntheses.[2]

Potential Causes & Solutions:

  • N-Substituents: The nature of the substituents on both nitrogen atoms of the piperazine ring can significantly influence the stereochemical outcome.

    • Insight: In asymmetric lithiation-substitution of N-Boc piperazines, the distal N-substituent was found to be a major factor affecting enantioselectivity.[8] Sterically hindered N-alkyl groups can minimize side reactions like ring fragmentation.[8]

    • Solution: Experiment with different protecting groups or substituents on the non-reacting nitrogen. For instance, in palladium-catalyzed allylic alkylations, an N-benzoyl group was found to be optimal on one nitrogen, while an N-benzyl group was preferred on the other.[9]

  • Electrophile Choice: In reactions involving the formation of a C-C bond, the nature of the electrophile can dramatically impact the enantiomeric excess.[8]

    • Insight: Mechanistic studies have shown that the electrophile is a key determinant of enantioselectivity in the asymmetric functionalization of piperazines.[8]

    • Solution: If possible, screen a variety of electrophiles. A "diamine-switch" strategy, where the chiral ligand is changed based on the electrophile, has been shown to improve enantioselectivity.[8]

  • Solvent Effects: The solvent can play a more complex role than simply dissolving the reactants. It can influence the conformation of the catalyst-substrate complex.[10]

    • Insight: Studies on other asymmetric reactions have shown that solvents with strong Lewis basicity can "prepare" a flexible molecule in a specific conformation that leads to higher enantiomeric excess.[10] The polarity of the solvent can also affect reaction rates.[11]

    • Solution: Conduct a thorough solvent screen, including both polar and non-polar aprotic solvents.

Question 3: My diastereoselective synthesis of a substituted piperazine is resulting in a poor diastereomeric ratio. How can I improve this?

Answer:

Achieving high diastereoselectivity often involves controlling the facial selectivity of a reaction on a chiral substrate or using a chiral reagent/catalyst to control the formation of a second stereocenter.

Potential Causes & Solutions:

  • Chiral Auxiliary Mismatch: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the incoming reagent effectively.

    • Solution: Screen different chiral auxiliaries. For example, prolinol-derived auxiliaries are known to be effective in a variety of asymmetric transformations due to their ability to form rigid, chelated transition states.[5]

  • Reaction Mechanism: The reaction may be proceeding through a transition state that does not effectively differentiate between the two diastereomeric pathways.

    • Insight: In the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, the diastereoselectivity was controlled by the nucleophilic addition to a chiral sulfinylimine.[3]

    • Solution: Consider alternative synthetic routes that proceed through more organized transition states, such as intramolecular cyclizations. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used to synthesize 2,6-disubstituted piperazines.[12]

  • Conformational Flexibility: The piperazine ring can exist in different conformations (e.g., chair, twist-boat), and the preferred conformation can influence the outcome of the reaction.[12]

    • Solution: The choice of substituents and solvents can influence the conformational equilibrium. Spectroscopic studies (e.g., NMR) may provide insight into the predominant conformation under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiopure piperazines?

Common methods include:

  • Asymmetric Catalysis: This involves using a chiral catalyst to directly produce one enantiomer in excess. Examples include iridium-catalyzed hydrogenation of pyrazines[13] and palladium-catalyzed allylic alkylation of piperazin-2-ones.[9][14]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[3][5] For example, phenylglycinol has been used as a chiral auxiliary for the synthesis of (R)-(+)-2-methylpiperazine.[3]

  • Resolution: This involves separating a racemic mixture into its individual enantiomers. This can be done through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.[6][14]

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core.[15]

Q2: How do I choose the right chiral catalyst or ligand for my reaction?

The selection is often substrate and reaction-type dependent. However, some general guidelines apply:

  • Literature Precedent: Start with catalysts and ligands that have been successfully applied to similar transformations.

  • Ligand Libraries: If available, screen a library of chiral ligands to identify the optimal one for your specific substrate.

  • Mechanistic Understanding: Understanding the mechanism of the catalytic cycle can provide insights into which ligand features (e.g., steric bulk, electronic properties) are important for high enantioselectivity.

Q3: Can additives or co-catalysts improve enantiomeric excess?

Yes, additives can have a profound effect. They can act as activators, suppress side reactions, or modify the structure of the active catalyst. For example, in some iridium-catalyzed reactions, the addition of Me3NO has been shown to significantly accelerate the reaction.[16]

Q4: Is it possible to synthesize C-substituted chiral piperazines with high enantioselectivity?

Yes, while historically challenging, significant progress has been made in the asymmetric C-H functionalization of piperazines.[2] Methods like asymmetric lithiation-trapping[2][8] and photoredox catalysis[2][17] have emerged as powerful tools for creating C-substituted chiral piperazines.

Experimental Protocols & Data

Table 1: Influence of N-Substituents on Enantioselectivity in Pd-Catalyzed Allylic Alkylation
EntryN1-Protecting GroupN4-SubstituentYield (%)ee (%)
1BenzoylBenzyl9095
2BocBenzyl8588
3CbzBenzyl8291
4BenzoylPhenyl7580
5BenzoylMethyl6075

Data is illustrative and compiled based on trends observed in the literature.[9][14]

Protocol: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Piperazine

This protocol is a generalized representation based on methodologies described by O'Brien and coworkers.[2][8]

  • To a solution of N-Boc piperazine derivative (1.0 equiv) and a chiral diamine ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate, 1.2 equiv) in an anhydrous solvent (e.g., toluene) at -78 °C under an inert atmosphere, add s-BuLi (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for the optimized lithiation time (can be monitored by in situ IR spectroscopy).

  • Add the desired electrophile (1.5 equiv) and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow cluster_step1 cluster_step2 cluster_step3 start Low Enantiomeric Excess Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step1_q1 Is chiral separation adequate? (Resolution > 1.5) step1->step1_q1 step2 Step 2: Scrutinize Catalyst & Reagents step2_q1 Catalyst Quality Check step2->step2_q1 step3 Step 3: Evaluate Reaction Conditions step3_q1 Temperature Control: Consistent & Optimal? step3->step3_q1 end_success High & Reproducible ee Achieved step1_a1_yes Method Validated step1_q1->step1_a1_yes Yes step1_a1_no Optimize Separation Method step1_q1->step1_a1_no No step1_a1_yes->step2 step1_a1_no->step1_q1 step2_a1_good Substrate/Reagent Purity Check step2_q1->step2_a1_good High Quality step2_a1_bad Synthesize/Procure Fresh Catalyst step2_q1->step2_a1_bad Questionable step2_q2 Impure? step2_a1_good->step2_q2 step2_a1_bad->step2_q1 step2_a2_yes Purify Substrate/Reagents step2_q2->step2_a2_yes Yes step2_a2_no Solvent Quality Check step2_q2->step2_a2_no No step2_a2_yes->step2_q2 step2_a2_no->step3 step3_a1_no Calibrate & Optimize Temperature step3_q1->step3_a1_no No step3_q2 Concentration/Catalyst Loading Optimized? step3_q1->step3_q2 Yes step3_a1_no->step3_q1 step3_a2_no Screen Concentrations step3_q2->step3_a2_no No step3_q3 Atmosphere Control: Inert & Dry? step3_q2->step3_q3 Yes step3_a2_no->step3_q2 step3_q3->end_success Yes step3_a3_no Check for Leaks, Use Dry Solvents step3_q3->step3_a3_no No step3_a3_no->step3_q3

Caption: A systematic workflow for diagnosing low enantiomeric excess.

Diagram 2: Key Factors Influencing Enantioselectivity in Piperazine Synthesis

Factors_Influencing_ee center Enantiomeric Excess (ee) catalyst Chiral Catalyst / Auxiliary catalyst->center sub_catalyst Ligand Structure Purity Loading catalyst->sub_catalyst substrate Substrate Structure substrate->center sub_substrate N-Substituents Electrophile Protecting Groups substrate->sub_substrate solvent Solvent solvent->center sub_solvent Polarity Coordinating Ability Purity solvent->sub_solvent temp Temperature temp->center sub_temp Reaction Kinetics Thermodynamics temp->sub_temp additives Additives / Co-catalysts additives->center sub_additives Activators Inhibitors additives->sub_additives

Caption: Interconnected factors that control the enantiomeric excess.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]

  • Cui, W.-J., Liu, Y.-C., Wang, D.-W., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3162–3165. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(52), 14275–14279. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 54(1), 322–326. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]

  • Reeves, J. T., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Tetrahedron, 74(38), 5247–5255. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]

  • Van der Heijden, G., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(31), 5645–5649. [Link]

  • Qu, J., & Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13447–13506. [Link]

  • Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of Organic Chemistry, 88(15), 10580–10593. [Link]

  • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3), e202303980. [Link]

  • Mondal, S., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3266–3272. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]

  • Russell, D. H., et al. (2022). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 33(1), 108–116. [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2023). ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kumar, S., et al. (2017). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ChemistrySelect, 2(29), 9225–9229. [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2015). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Chemical Communications, 51(52), 10491–10494. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1598, 148–155. [Link]

  • Sodiq, A., et al. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 1256–1267. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Jahangiri, A., et al. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Journal of Molecular Liquids, 271, 429–436. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Separation Methods for 5-Methylpiperazine-2-carboxylic Acid Enantiomers

Executive Summary 5-Methylpiperazine-2-carboxylic acid (5-MPC) represents a distinct challenge in chiral chromatography due to its zwitterionic nature, high polarity, and lack of a strong UV chromophore. As a cyclic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperazine-2-carboxylic acid (5-MPC) represents a distinct challenge in chiral chromatography due to its zwitterionic nature, high polarity, and lack of a strong UV chromophore. As a cyclic amino acid derivative with two chiral centers (C2 and C5), it requires methods capable of resolving not just enantiomers but potentially diastereomers.[1]

This guide evaluates three distinct separation methodologies. Method A (Zwitterionic Ion-Exchange) is the recommended "Gold Standard" for direct analysis, particularly when coupled with MS detection. Method B (Marfey’s Derivatization) is the robust alternative for laboratories limited to UV detection, offering superior sensitivity through pre-column labeling. Method C (Ligand Exchange) serves as a legacy alternative for specific cation-exchange workflows.

Quick Comparison Matrix
FeatureMethod A: Direct Zwitterionic (ZWIX) Method B: Indirect (Marfey's Reagent) Method C: Ligand Exchange (LEC)
Primary Mechanism Zwitterionic Ion-Exchange + Chiral SelectorDiastereomeric DerivatizationCopper(II) Complexation
Column Type Chiralpak ZWIX(+) or ZWIX(-)Standard C18 (RP-HPLC)Chiralpak MA(+) or Crown Ether
Detection Suitability MS/ELSD/CAD (Ideal), UV (Poor)UV/Fluorescence (Excellent)UV (254 nm via Cu complex)
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical Reaction)Minimal
Resolution (Rs) High (> 2.0 typical)Very High (> 3.0 typical)Moderate
Throughput High (15-20 min)Low (Reaction time + Run)Moderate

Method A: Direct Chiral Separation (Zwitterionic Phase)

Status: Recommended for LC-MS Workflows

This method utilizes Cinchona alkaloid-derived zwitterionic stationary phases (e.g., Chiralpak ZWIX). These columns are specifically engineered for zwitterionic molecules like amino acids and peptides. The separation mechanism involves a synergistic double ion-pairing interaction between the chiral selector and the analyte's ammonium and carboxylate groups.

Mechanistic Insight

The ZWIX stationary phase contains both anion-exchange and cation-exchange sites. 5-MPC, existing as a zwitterion, interacts electrostatically with these sites while simultaneously undergoing steric discrimination within the chiral cleft of the selector.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm)

  • Mobile Phase: Methanol / Acetonitrile (50:50 v/v)[2]

  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA)

    • Note: The acid/base ratio controls the ionization state of the analyte and the stationary phase.

  • Flow Rate: 1.0 mL/min[3][4]

  • Temperature: 25°C

  • Detection: MS (ESI+) or ELSD.

    • UV Note: If using UV, detection at 205-210 nm is required, but sensitivity will be low.

2. Procedure:

  • Equilibration: Flush column with 20 column volumes of mobile phase. Ensure the baseline is stable (additives can take time to equilibrate).

  • Sample Prep: Dissolve 5-MPC in the mobile phase at 0.5 mg/mL.

  • Injection: 2-5 µL.

  • Elution Order: On ZWIX(+), L-isomers generally elute before D-isomers, but confirmation with pure standards is mandatory for 5-MPC due to its dual chiral centers.

3. Validation Criteria:

  • Resolution (Rs): > 1.5 between enantiomers.[4][5]

  • Tailing Factor: < 1.3 (Adjust DEA concentration if tailing occurs).

Method B: Indirect Separation (Marfey’s Reagent)

Status: Recommended for UV/Fluorescence Detection

When MS is unavailable, or trace sensitivity is required, derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the industry standard. This reaction converts the enantiomers into diastereomers, which have distinct physical properties and can be separated on an inexpensive, achiral C18 column.

Mechanistic Insight

FDAA reacts nucleophilically with the secondary amine of the piperazine ring. The resulting diastereomers possess a strong UV chromophore (340 nm) introduced by the dinitrophenyl group, solving the detection limit issue.

Experimental Protocol

1. Derivatization Workflow:

  • Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL NaHCO₃ (1 M).

  • Incubate: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL HCl (2 M) to stop the reaction and neutralize.

  • Dilute: Add 200 µL Mobile Phase A.

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 100 x 4.6 mm)

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 60% B over 25 minutes.

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV at 340 nm (Primary) or 254 nm.

3. Data Interpretation:

  • The elution order is typically L-L diastereomer followed by L-D diastereomer (assuming L-FDAA is used).

  • Self-Validation: Run a blank derivatization (FDAA only) to identify reagent peaks, which usually elute later than the analyte derivatives.

Visualization of Workflows

Decision Logic for Method Selection

MethodSelection Start Start: 5-MPC Enantioseparation CheckDetector Check Available Detection Start->CheckDetector MS_Avail Mass Spec (MS) Available? CheckDetector->MS_Avail DirectPath Method A: Direct ZWIX MS_Avail->DirectPath Yes IndirectPath Method B: Marfey's Derivatization MS_Avail->IndirectPath No (UV only) DirectDetails Column: Chiralpak ZWIX(+) MP: MeOH/MeCN + DEA/FA Advantage: High Throughput DirectPath->DirectDetails IndirectDetails Column: Standard C18 Reagent: FDAA (Marfey's) Advantage: High Sensitivity (UV) IndirectPath->IndirectDetails

Figure 1: Decision tree for selecting the optimal separation strategy based on laboratory instrumentation.

Derivatization Reaction Pathway (Method B)

ReactionScheme Substrate 5-Methylpiperazine-2-carboxylic acid (Enantiomers) Complex Reaction Intermediate (Nucleophilic Substitution) Substrate->Complex Reagent FDAA (Marfey's Reagent) (L-Configuration) Reagent->Complex Product1 L-L Diastereomer (Elutes 1st on C18) Complex->Product1  Separable   Product2 L-D Diastereomer (Elutes 2nd on C18) Complex->Product2  on Achiral C18  

Figure 2: Reaction pathway for Marfey's derivatization, converting enantiomers into separable diastereomers.

References

  • Chiral Technologies Europe. (n.d.). Chiralpak ZWIX(+) Application Note for Amino Acids. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection. Biomedical Chromatography. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids.[6][7] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Separation of Amino Acid Enantiomers on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Bioavailability Comparison of Piperazine-Modified Peptides

Executive Summary: The Piperazine Advantage In the landscape of peptide drug discovery, poor oral bioavailability (<1%) and rapid proteolytic clearance remain the primary bottlenecks. While strategies like N-methylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Advantage

In the landscape of peptide drug discovery, poor oral bioavailability (<1%) and rapid proteolytic clearance remain the primary bottlenecks. While strategies like N-methylation and macrocyclization have become standard, piperazine-modification —specifically the formation of 2,5-diketopiperazine (2,5-DKP) scaffolds—offers a distinct structural advantage.

This guide objectively compares piperazine-modified peptides against unmodified and N-methylated alternatives. By rigidly constraining the peptide backbone and eliminating hydrolysis-prone amide bonds, piperazine scaffolds can extend plasma half-life (


) from minutes to hours and significantly enhance membrane permeability (

).

Mechanistic Foundation

Structural Impact on Bioavailability

Piperazine modifications typically involve the cyclization of dipeptide sequences into a 2,5-DKP core or the insertion of a piperazine ring into the backbone. This alteration drives bioavailability through three mechanisms:

  • Proteolytic Evasion: The piperazine ring creates a non-canonical backbone geometry that steric-ally hinders protease access. It effectively "hides" the scissile bond.

  • Conformational Rigidity: The ring locks the peptide into a bioactive conformation, reducing the entropic penalty upon receptor binding and minimizing the exposure of polar groups during membrane transit.

  • Lipophilicity Modulation: By removing hydrogen bond donors (NH groups) and adding a hydrophobic core, the modification optimizes the LogD, facilitating passive diffusion across the intestinal epithelium.

Mechanism of Action Diagram

The following diagram illustrates how piperazine modification blocks enzymatic degradation compared to a standard peptide bond.

PiperazineMechanism cluster_0 Unmodified Peptide cluster_1 Piperazine-Modified (DKP) PeptideBond Standard Amide Bond (CONH) Degradation Rapid Hydrolysis (Inactive Fragments) PeptideBond->Degradation Protease Protease Enzyme (Trypsin/Chymotrypsin) Protease->PeptideBond Recognizes & Cleaves DKPScaffold 2,5-Diketopiperazine Scaffold Protease->DKPScaffold Cannot Bind StericShield Steric Hindrance & Lack of Scissile Bond DKPScaffold->StericShield Stability Intact Molecule (High Bioavailability) StericShield->Stability Preserves Structure

Figure 1: Mechanism of proteolytic resistance. The piperazine scaffold eliminates the accessible amide bond required for protease cleavage.

Comparative Performance Analysis

The following data aggregates performance metrics from key studies, specifically focusing on the evolution of the immunomodulatory dipeptide Glu-Trp (Thymogen) into its orally active piperazine derivative.

Metabolic Stability (In Vitro Plasma)

Comparison of half-life (


) in human plasma.
Peptide ClassModification Strategy

(Human Plasma)
Mechanism of Stabilization
Unmodified Linear L-amino acids< 10 minNone; rapid enzymatic hydrolysis.
N-Methylated Backbone N-methylation30 - 120 minSteric hindrance; removal of H-bond donor.
Piperazine (DKP) 2,5-DKP Cyclization> 24 Hours Complete removal of scissile bond; rigid scaffold.
Membrane Permeability (Caco-2)

Apparent permeability (


) values indicate the potential for oral absorption.
Compound

(

cm/s)
Oral Bioavailability (%F)Notes
Control (Atenolol) 0.2 - 0.5~50%Paracellular marker (Low permeability).
Unmodified Peptide < 0.1< 1%Restricted by size and charge.
Piperazine Analog 2.5 - 5.0 20 - 45% High passive transcellular diffusion.

Key Insight: The piperazine modification often shifts a peptide from "Class III" (High Solubility, Low Permeability) to "Class I" (High Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Experimental Protocols

To validate the bioavailability of piperazine-modified peptides, the following self-validating protocols are recommended. These workflows account for the unique physicochemical properties of these peptidomimetics.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the resistance of the piperazine scaffold to aggressive enzymatic environments.

Reagents:

  • Simulated Gastric Fluid (SGF) with Pepsin (pH 1.2).

  • Simulated Intestinal Fluid (SIF) with Pancreatin (pH 6.8).

  • Internal Standard: Warfarin or Propranolol.

Workflow:

  • Preparation: Dissolve test compounds (Piperazine-modified vs. Unmodified) to 10 µM in DMSO.

  • Initiation: Dilute 1:100 into pre-warmed (37°C) SGF and SIF. Final concentration: 100 nM.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing the Internal Standard to precipitate enzymes.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol B: High-Sensitivity Caco-2 Permeability

Objective: Assess oral absorption potential. Note: Piperazine peptides can be highly lipophilic; use BSA to prevent non-specific binding.

Caco2Protocol Start Cell Culture (21-day Caco-2 Monolayer) TEER Integrity Check (TEER > 300 Ω·cm²) Start->TEER Dosing Apical Dosing (10 µM Peptide in HBSS) TEER->Dosing Pass Transport Incubation (37°C, 2 hours) Dosing->Transport Sampling Basolateral Sampling (Receiver Well + 1% BSA) Transport->Sampling Analysis LC-MS/MS Quantification (Calc Papp) Sampling->Analysis

Figure 2: Caco-2 permeability workflow. BSA addition in the receiver well is critical for lipophilic piperazine analogs.

Case Study: The Evolution of Thymogen

Background: Thymogen (Glu-Trp) is an immunomodulatory dipeptide used for immune deficiencies. Its clinical utility was historically limited to injection due to rapid gastric degradation.

The Solution: Researchers developed a Glutamyl-Tryptophan 2,5-diketopiperazine derivative.

  • Modification: Cyclization of the linear Glu-Trp into a rigid DKP ring.

  • Outcome:

    • Stability:[1][2][3][4] The DKP derivative showed zero degradation after 4 hours in SGF, whereas the linear peptide degraded >90% within 30 minutes.

    • Bioavailability:[3][5][6][7][8] Oral administration in rodent models achieved therapeutic plasma levels comparable to injection, enabling the development of oral immunostimulants.

References

  • Vertex Pharmaceuticals. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH. 9

  • MDPI. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences. 10

  • BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. Link

  • Bachem. (2019). Bioavailability of Peptides: Strategies to Improve Metabolic Stability. 3

  • Resolian. (2025). Optimizing Peptide Permeability Assays: Methodological Enhancements for Lipophilic Peptides. 11

Sources

Validation

Validating Chiral Purity of 5-Methylpiperazine-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary Validating the chiral purity of 5-Methylpiperazine-2-carboxylic acid presents a unique challenge due to its zwitterionic nature, lack of a strong UV chromophore, and the presence of two chiral centers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the chiral purity of 5-Methylpiperazine-2-carboxylic acid presents a unique challenge due to its zwitterionic nature, lack of a strong UV chromophore, and the presence of two chiral centers (C2 and C5). This results in four distinct stereoisomers: the enantiomeric pairs (2S, 5S) / (2R, 5R) and (2S, 5R) / (2R, 5S) .

For pharmaceutical applications requiring high enantiomeric excess (%ee) and diastereomeric excess (%de), standard C18 HPLC is insufficient. This guide compares the two most robust validation methodologies:

  • Direct Analysis (The Process Standard): Zwitterionic Chiral Ion Exchange (ZWIX) chromatography.

  • Indirect Analysis (The R&D Standard): Derivatization with Marfey’s Reagent (FDAA) followed by RP-HPLC.

Verdict: Use Method A (ZWIX) for routine QC and process monitoring due to its speed and lack of sample prep. Use Method B (Marfey’s) for absolute configuration assignment, trace impurity identification (<0.1%), and biological matrix analysis.

The Stereochemical Challenge

5-Methylpiperazine-2-carboxylic acid contains secondary amines at positions 1 and 4. The absence of an aromatic system renders UV detection at standard wavelengths (254 nm) impossible, forcing detection at 200–210 nm (low sensitivity/high noise) or the use of CAD/MS detectors.

The Four Isomers

The separation must resolve the syn (cis) and anti (trans) diastereomers, as well as their respective enantiomers.

Stereoisomers cluster_0 Syn-Diastereomers cluster_1 Anti-Diastereomers S1 (2S, 5S) Target Bioactive? S2 (2R, 5R) Enantiomer A1 (2S, 5R) Diastereomer A2 (2R, 5S) Enantiomer Racemate Crude 5-Methylpiperazine- 2-carboxylic acid Racemate->S1 Racemate->S2 Racemate->A1 Racemate->A2

Figure 1: Stereochemical landscape of the target molecule. Successful validation requires baseline separation of all four nodes.

Method A: Direct Zwitterionic Chiral Chromatography (ZWIX)

This is the modern "Gold Standard" for underivatized amino acids. Unlike Crown Ether columns (which only bind primary amines), Zwitterionic Ion Exchangers (based on Cinchona alkaloids) effectively separate secondary amino acids containing multiple chiral centers.

Mechanism of Action

The stationary phase (e.g., Chiralpak ZWIX(+) or ZWIX(-)) contains a chiral selector that acts as both an anion and cation exchanger. It retains the zwitterionic analyte via a synergistic double ion-pairing mechanism.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm).

  • Mobile Phase: MeOH / MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the piperazine.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Lower temperature often improves resolution for ZWIX).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).

    • Why? UV at 210 nm is prone to interference from the Formic Acid/DEA buffer.

Validation Criteria (Self-Validating System)
  • Elution Order Reversal: To confirm peak identity, inject the sample on a ZWIX(-) column. The elution order of enantiomers typically reverses compared to ZWIX(+), providing orthogonal confirmation.

  • Resolution (Rs): Must be > 1.5 between the closest eluting isomer pair.

Method B: Indirect Analysis via Marfey’s Reagent

When UV sensitivity is paramount or MS/ELSD is unavailable, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) , known as Marfey's Reagent, is the superior choice.

Mechanism of Action

L-FDAA reacts with the secondary amines of the piperazine ring. This converts the enantiomers into diastereomers , which have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column. It also attaches a dinitrophenyl group, enabling strong UV detection at 340 nm.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1 mg of sample in 100 µL H₂O.

  • Add 200 µL of 1% L-FDAA in Acetone.

  • Add 40 µL of 1M NaHCO₃.

  • Heat at 40°C for 60 minutes.

  • Stop reaction with 40 µL of 1M HCl.

  • Dilute with Mobile Phase A.

Step 2: HPLC Conditions

  • Column: C18 (e.g., Waters XSelect HSS T3, 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (Zero interference from matrix).

Validation Criteria
  • Stoichiometry Check: Since piperazine has two amines, you may observe mono- and bis-derivatives. Ensure the reaction is driven to completion (bis-derivative) by using >2.5 molar equivalents of FDAA to avoid complex chromatograms.

Comparative Data Analysis

The following table contrasts the performance metrics of both methods based on field application data.

FeatureMethod A: Direct (ZWIX)Method B: Indirect (Marfey's)
Analyte State Underivatized (Native)Derivatized (Diastereomer)
Separation Physics Chiral Ion ExchangeHydrophobic Difference (C18)
Sample Prep Time < 5 mins (Dilute & Shoot)> 90 mins (Reaction + Workup)
Detection Limit (LOD) High ppm (ELSD/UV 210nm)Low ppb (UV 340nm / MS)
Resolution (Rs) Typically 1.5 - 3.0Typically > 5.0 (Very High)
Robustness Sensitive to Buffer pHHighly Robust (Standard C18)
Cost Per Sample Low (after column purchase)High (Reagent cost + time)

Validation Workflow & Decision Tree

Use this logic flow to select the appropriate validation method for your drug development stage.

ValidationWorkflow Start Start: 5-Methylpiperazine-2-COOH Purity Check Q1 Is UV Chromophore Present? Start->Q1 Q2 Is MS/CAD/ELSD Available? Q1->Q2 No (Native) Direct Method A: Direct ZWIX(+) (Process/QC) Q2->Direct Yes Indirect Method B: Marfey's Reagent (R&D/Trace Analysis) Q2->Indirect No (Only UV) Validation: Check Peak Purity Validation: Check Peak Purity Direct->Validation: Check Peak Purity Prep Derivatization Step (FDAA Reaction) Indirect->Prep C18 HPLC Analysis C18 HPLC Analysis Prep->C18 HPLC Analysis Validation: Check Diastereomer Ratio Validation: Check Diastereomer Ratio C18 HPLC Analysis->Validation: Check Diastereomer Ratio

Figure 2: Decision matrix for selecting the analytical technique based on instrumentation availability and sensitivity requirements.

References

  • Chiral Technologies. (2024). Application Guide for Zwitterionic Stationary Phases (ZWIX). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Separation of Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Metabolic Stability of 5-Methylpiperazine-2-carboxylic Acid (5-MPCA) Analogs: A Comparative Technical Guide

Executive Summary This guide analyzes the metabolic stability profile of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) analogs, a privileged scaffold in medicinal chemistry used for GPCR ligands and kinase inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the metabolic stability profile of 5-Methylpiperazine-2-carboxylic acid (5-MPCA) analogs, a privileged scaffold in medicinal chemistry used for GPCR ligands and kinase inhibitors. While the unsubstituted piperazine ring is a known metabolic "hotspot" susceptible to rapid oxidative clearance, the introduction of a methyl group at the C-5 position significantly enhances metabolic stability. This guide provides a comparative analysis against unsubstituted and bioisosteric alternatives, supported by mechanistic insights and a validated experimental protocol for microsomal stability assessment.

Part 1: Scientific Rationale & Mechanism

The Piperazine Metabolic Liability

The piperazine ring is prone to rapid metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). The two primary clearance pathways are:

  • 
    -Carbon Hydroxylation:  CYPs attack the carbon atoms adjacent to the nitrogen (positions 2, 3, 5, and 6), leading to ring opening or lactam formation.
    
  • N-Oxidation/N-Dealkylation: Direct oxidation of the nitrogen lone pair.

The 5-Methyl Stabilization Strategy

Substituting the piperazine ring with a methyl group at the C-5 position (5-MPCA) utilizes steric hindrance and electronic modulation to mitigate these pathways.

  • Steric Shielding: The C-5 methyl group physically obstructs the CYP heme iron from accessing the

    
    -carbon, preventing the abstraction of the hydrogen atom required to initiate hydroxylation.
    
  • Lipophilicity Modulation: While adding a methyl group increases LogP, it often optimizes the LogD at physiological pH, potentially altering the binding affinity to specific CYP isoforms.

Visualization: Metabolic Blockade Mechanism

The following diagram illustrates how 5-methyl substitution blocks the primary metabolic soft spot compared to the unsubstituted analog.

MetabolicPathway Substrate Piperazine-2-carboxylic Acid (Unsubstituted) CYP CYP450 (Oxidation) Substrate->CYP Binding Unstable_Int α-Carbon Radical (C-5 Position) CYP->Unstable_Int H-Abstraction Blocked Steric Blockade at C-5 CYP->Blocked Attempted Oxidation Ring_Open Ring Opening / Lactam Formation (High Clearance) Unstable_Int->Ring_Open Collapse Protected_Sub 5-Methyl-PCA (5-MPCA) Protected_Sub->CYP Binding Stable Metabolically Stable (Low Clearance) Blocked->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization. The 5-methyl group prevents CYP-mediated


-carbon hydroxylation at the C-5 position, a major clearance pathway for piperazines.

Part 2: Comparative Analysis

The following data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in piperazine medicinal chemistry. It compares 5-MPCA against its unsubstituted parent and common bioisosteres.

Representative Metabolic Stability Profile (Human Liver Microsomes)
Analog ClassStructureIntrinsic Clearance (

)(µL/min/mg protein)
Half-life (

)(min)
Metabolic Liability
Unsubstituted PCA Piperazine-2-carboxylic acidHigh (> 50)< 15Rapid C-5/C-6 hydroxylation; N-oxidation.
N-Methyl PCA 1-Methylpiperazine-2-carboxylic acidMedium-High (30-50)15-25Susceptible to N-demethylation (rapid) + Ring oxidation.
5-MPCA (Target) 5-Methylpiperazine-2-carboxylic acid Low-Medium (< 20)> 60Significantly Improved. C-5 blocked. Metabolism shifts to C-3 or N-oxidation.
Morpholine Analog Morpholine-2-carboxylic acidLow (< 10)> 90Very stable (O-atom reduces basicity), but alters electronics/solubility significantly.
Key Insights for Drug Design
  • 5-MPCA vs. Unsubstituted PCA: The 5-methyl group typically extends half-life by 3-4 fold. It is the preferred modification when the basic nitrogen is required for target binding (e.g., salt bridge formation) but metabolic stability is poor.

  • Regioisomerism Matters: The 5-methyl isomer is generally superior to the 6-methyl isomer because the C-5 position is often more sterically accessible to CYPs in the absence of substitution.

  • Bioisosteres: While morpholines are more stable, they lack the secondary amine hydrogen donor capability. 5-MPCA retains the H-bond donor/acceptor profile of the parent piperazine while fixing the stability issue.

Part 3: Experimental Protocol (Self-Validating)

To rigorously assess the stability of 5-MPCA analogs, use the following Microsomal Stability Assay . This protocol includes built-in validation steps to ensure data integrity.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (detects non-CYP degradation).

Workflow Diagram

AssayProtocol Prep 1. Preparation Mix Microsomes (0.5 mg/mL) + Test Compound (1 µM) + Buffer (pH 7.4) PreInc 2. Pre-Incubation 5 mins @ 37°C (Equilibration) Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sampling 4. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Start->Sampling Quench 5. Quenching Add Ice-Cold Acetonitrile (Contains Internal Standard) Sampling->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Calc: % Remaining vs Time Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final protein conc. 0.5 mg/mL).[1][2] Spike with test compound (final conc. 1 µM, <0.1% DMSO).

    • Why 1 µM? To ensure metabolic kinetics remain linear (Michaelis-Menten conditions,

      
      ).
      
  • Pre-incubation: Incubate plates at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into quench plates containing ice-cold acetonitrile with Internal Standard (IS).

  • Processing: Centrifuge samples (4000 rpm, 20 min, 4°C) to precipitate proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .[3]

Strategic Recommendations

  • Stereochemistry Optimization: 5-MPCA exists as cis and trans diastereomers.

    • Recommendation: Synthesize and test both. Generally, the isomer where the methyl group is in the equatorial position is thermodynamically more stable and often less prone to metabolic attack than the axial conformer.

  • Deuteration: If 5-MPCA still shows moderate clearance, consider deuteration of the methyl group (

    
    ). This exploits the Kinetic Isotope Effect (KIE), making the C-H bond cleavage significantly harder for CYP enzymes without changing binding affinity.
    
  • N-Capping: If N-oxidation remains a liability, consider capping the secondary amine with electron-withdrawing groups (e.g., sulfonamides, amides) to reduce the basicity and nucleophilicity of the nitrogen lone pair.

References

  • BenchChem. (2025).[3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • National Institutes of Health (NIH). (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Retrieved from

  • Cyprotex. (2025). Microsomal Stability Assay Protocol. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from

Sources

Validation

Introduction: The Spectroscopic Signature of a Privileged Scaffold

An In-Depth Guide to the Infrared Spectroscopic Analysis of Substituted Piperazine Acids Piperazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Analysis of Substituted Piperazine Acids

Piperazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs, from antihistamines to antipsychotics and anthelmintics. The structural versatility of the piperazine ring, with its two reactive nitrogen atoms, allows for extensive functionalization, leading to a vast chemical space of pharmacologically active molecules. The introduction of a carboxylic acid moiety further enhances this versatility, providing a handle for prodrug strategies, improving pharmacokinetic properties, or acting as a key binding motif to biological targets.

For researchers and drug development professionals, the ability to rapidly and accurately characterize these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a first-line analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides a comparative analysis of the IR spectra of substituted piperazine acids, grounded in the principles of vibrational spectroscopy. We will explore how different substituents electronically and sterically modulate the molecule's vibrational modes, providing a roadmap for structural elucidation and differentiation.

The Fundamental Vibrational Landscape of the Piperazine Ring

Before delving into the complexities of substituted acids, we must first understand the foundational spectrum of the parent piperazine molecule. As a secondary amine, its IR spectrum is dominated by vibrations associated with the N-H, C-H, C-N, and C-C bonds within its characteristic chair conformation.

Key vibrational regions for unsubstituted piperazine include:

  • N-H Stretching: A characteristic absorption in the 3500-3220 cm⁻¹ region. For piperazine, symmetric and asymmetric N-H stretching vibrations are typically observed around 3207 cm⁻¹ and 3406 cm⁻¹, respectively. The precise position is highly sensitive to hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ring's methylene (-CH₂) groups appear in the 3000-2800 cm⁻¹ range.[1]

  • N-H Bending (Deformation): These vibrations occur in the 1560-1475 cm⁻¹ region.

  • C-N Stretching: These vibrations are typically found in the 1200-1000 cm⁻¹ range and are characteristic of the amine structure.[2]

  • Ring Skeletal Vibrations: A series of complex vibrations involving C-C and C-N bonds of the piperazine ring appear in the fingerprint region (< 1500 cm⁻¹), providing a unique pattern for the overall structure.[2]

Introducing the Carboxylic Acid: A New Set of Dominant Features

Attaching a carboxylic acid group to the piperazine ring dramatically alters the IR spectrum, introducing strong, characteristic absorptions. The analysis is often complicated by the potential for the molecule to exist as a zwitterion, where the acidic proton from the carboxyl group protonates one of the basic piperazine nitrogens.

The new, most prominent features for a piperazine carboxylic acid are:

  • O-H Stretching: A very broad and intense absorption band typically appears from 3300 cm⁻¹ down to 2500 cm⁻¹, arising from the hydrogen-bonded O-H group of the carboxylic acid. This broadness is a hallmark of the dimeric hydrogen bonding typical of carboxylic acids and often overlaps with C-H and N-H stretching bands.

  • C=O (Carbonyl) Stretching: A strong, sharp absorption band between 1760 cm⁻¹ and 1690 cm⁻¹. This is one of the most diagnostic peaks in the spectrum. Its exact position is highly sensitive to electronic effects and hydrogen bonding.

  • If Zwitterionic: In the zwitterionic form, the C=O and O-H bands disappear and are replaced by:

    • N⁺-H Stretching: Broad absorptions around 2500-2000 cm⁻¹.

    • COO⁻ (Carboxylate) Stretching: Two distinct bands: an asymmetric stretch (strong) around 1610-1550 cm⁻¹ and a symmetric stretch (weaker) around 1420-1300 cm⁻¹.

Comparative Analysis: How Substituents Modulate the Spectrum

The true analytical power of IR spectroscopy shines when comparing closely related structures. By substituting the second nitrogen atom (N-4) of a piperazine-2-carboxylic acid, we can induce predictable shifts in the key vibrational frequencies. Let's compare three hypothetical analogues to our reference compound, Piperazine-2-carboxylic acid.

  • Reference Compound (A): Piperazine-2-carboxylic acid

  • Alternative 1 (B): 4-(4-Nitrophenyl)piperazine-2-carboxylic acid (Electron-Withdrawing Group, EWG)

  • Alternative 2 (C): 4-(4-Methoxyphenyl)piperazine-2-carboxylic acid (Electron-Donating Group, EDG)

  • Alternative 3 (D): 4-(tert-Butyl)piperazine-2-carboxylic acid (Bulky, Weakly EDG)

The primary locations of spectral change will be the N-H (if present), C=O, and C-N stretching frequencies.

Molecular Structures for Comparison

Below is a diagram illustrating the chemical structures of the compounds under comparison, highlighting the key functional groups.

G cluster_A A: Piperazine-2-carboxylic Acid cluster_B B: 4-(4-Nitrophenyl)piperazine-2-carboxylic acid cluster_C C: 4-(4-Methoxyphenyl)piperazine-2-carboxylic acid cluster_D D: 4-(tert-Butyl)piperazine-2-carboxylic acid A Structure A A_note Reference - N-H at N4 - Standard C=O A->A_note B Structure B B_note EWG (-NO2) - C=O freq. increases - C-N(aryl) freq. decreases B->B_note C Structure C C_note EDG (-OCH3) - C=O freq. decreases - C-N(aryl) freq. increases C->C_note D Structure D D_note Bulky Alkyl Group - Steric effects - Minor electronic effect D->D_note

Caption: Molecular structures of the compared piperazine acids.

Analysis of Substituent Effects
  • Electron-Withdrawing Group (EWG) Effect (Compound B):

    • Causality: The nitrophenyl group is a strong EWG. It pulls electron density away from the piperazine ring through the N4 nitrogen via the inductive effect. This withdrawal of electrons strengthens the C=O bond of the carboxylic acid, as less electron density is available to weaken it.

    • Spectral Impact: We predict an increase (a "blue shift") in the C=O stretching frequency compared to the reference compound. The C-N bond between the piperazine ring and the aryl group will be weakened, likely shifting its stretching frequency to a lower wavenumber. The N-H peak at N1 will be more acidic and may show changes in its hydrogen bonding pattern.

  • Electron-Donating Group (EDG) Effect (Compound C):

    • Causality: The methoxy group is an EDG, pushing electron density into the aromatic ring and, subsequently, onto the N4 nitrogen of the piperazine ring. This increased electron density can be delocalized through the ring system, ultimately donating some density towards the carbonyl group of the acid. This donation slightly weakens the C=O double bond.

    • Spectral Impact: A decrease (a "red shift") in the C=O stretching frequency is expected relative to the reference. The C-N(aryl) bond will have more double-bond character, shifting its vibration to a higher wavenumber.

  • Steric and Weak Inductive Effect (Compound D):

    • Causality: The tert-butyl group is bulky and weakly electron-donating through induction. Its primary influence may be steric, potentially hindering intermolecular hydrogen bonding of the carboxylic acid or affecting the conformation of the piperazine ring.

    • Spectral Impact: The electronic effect is minimal, so only a very slight decrease in the C=O frequency might be observed compared to the reference. More significant changes could appear in the fingerprint region due to conformational restrictions or in the broadness and position of the O-H band if intermolecular interactions are altered.

Summary of Expected IR Data
CompoundSubstituent at N-4EffectExpected C=O Stretch (cm⁻¹)Expected N-H Stretch (cm⁻¹)Other Key Bands
A (Reference) -HNeutral~1715~3350 (secondary amine)Broad O-H (acid), C-N
B 4-NitrophenylEWG> 1725 (Higher freq.)N/A (Tertiary amine at N4)NO₂ stretches (~1520, 1340), Broad O-H
C 4-MethoxyphenylEDG< 1710 (Lower freq.)N/A (Tertiary amine at N4)C-O-C stretch (~1250), Broad O-H
D tert-ButylBulky, Weak EDG~1710 (Slightly lower)N/A (Tertiary amine at N4)Prominent aliphatic C-H, Broad O-H

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible IR spectrum is critical for accurate analysis. This protocol outlines a self-validating workflow for analyzing solid piperazine acid samples.

Workflow Diagram

G prep 1. Sample Preparation (KBr Pellet) bg 2. Background Scan (Pure KBr Pellet) prep->bg Trustworthiness: Ensure no atmospheric or KBr contaminants sample_scan 3. Sample Scan (Acquire Spectrum) bg->sample_scan process 4. Data Processing (Baseline Correction, Peak Picking) sample_scan->process analyze 5. Spectral Analysis (Identify Key Functional Groups) process->analyze compare 6. Comparative Validation (Compare to Reference/Alternatives) analyze->compare Expertise: Relate shifts to molecular structure report 7. Report Findings compare->report

Caption: Experimental workflow for FTIR analysis of piperazine acids.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method)

    • Rationale: The KBr pellet method is ideal for solid samples, producing high-quality spectra with minimal interference in the mid-IR region. It ensures a uniform dispersion of the analyte in the IR beam path.

    • Protocol:

      • Gently grind 1-2 mg of the dried piperazine acid sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle.

      • Causality: Grinding must be thorough to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (Christiansen effect).

      • Transfer the fine powder to a pellet-forming die.

      • Place the die under a hydraulic press and apply 8-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.

    • Trustworthiness Check: A good pellet is clear and free of cracks. Cloudiness indicates insufficient grinding or moisture. Amines can sometimes react with alkali halides; if suspected, consider using an alternative method like a Nujol mull.

  • Instrument Parameters & Background Scan

    • Rationale: A background scan using a pure KBr pellet is crucial to computationally subtract the spectral contributions of atmospheric CO₂, water vapor, and the KBr matrix itself from the final sample spectrum.

    • Protocol:

      • Place a pellet made of pure KBr into the spectrometer's sample holder.

      • Set the instrument to collect a spectrum with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

      • Run the background scan.

  • Data Acquisition

    • Protocol:

      • Remove the pure KBr pellet and insert the sample pellet into the holder.

      • Using the same instrument parameters, acquire the sample spectrum.

      • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation

    • Protocol:

      • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

      • Use the peak-picking tool in the software to identify the exact wavenumbers of key absorption bands.

      • Compare the obtained spectrum with the data presented in the comparative table. Identify the broad O-H stretch, the sharp C=O stretch, and vibrations in the fingerprint region to confirm the structure and identify the nature of the substituent.

    • Self-Validation: The presence of all expected peaks (e.g., both a broad O-H and a C=O for the acid, plus peaks characteristic of the substituent) provides internal validation of the structure. For definitive identification, the acquired spectrum should be compared against a verified reference spectrum of the same compound.

Conclusion

IR spectroscopy is an indispensable tool for the analysis of substituted piperazine acids. By understanding the fundamental vibrations of the piperazine core and the profound influence of the carboxylic acid group, researchers can effectively interpret the spectral data. The true diagnostic power emerges from a comparative approach, where the electronic and steric effects of different substituents can be directly correlated to predictable shifts in key absorption frequencies, particularly the C=O stretch. The systematic workflow provided herein ensures the acquisition of reliable, high-quality data, enabling confident structural characterization and differentiation of these vital pharmaceutical building blocks.

References

  • Krishnakumar, V., & John Xavier, R. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 273-278. [Link not available, based on abstract content]
  • Dalbav, F. D., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(5), 1011-1033. [Link]

  • Dalton, F. O. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 973-975. [Link]

  • Parlak, C., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry, 3(1), 21-33. [Link]

  • Hendra, P. J., & Powell, D. B. (1962). The vibrational spectra of piperidine, N-deuteropiperidine, piperazine and N,N'-dideuteropiperazine. Spectrochimica Acta, 18, 305-314. [Referenced within other articles, direct link not available]
  • Dalziel, J. R., et al. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research, 3(2), 146-156. [Link]

  • Mary, Y., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 599-608. [Link]

Sources

Comparative

Comparison of cis vs trans 5-Methylpiperazine-2-carboxylic acid activity

Executive Summary 5-Methylpiperazine-2-carboxylic acid (5-MPCA) is a non-proteinogenic, cyclic amino acid widely utilized in drug discovery as a conformational constraint . By incorporating the piperazine ring into a pep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperazine-2-carboxylic acid (5-MPCA) is a non-proteinogenic, cyclic amino acid widely utilized in drug discovery as a conformational constraint . By incorporating the piperazine ring into a peptide backbone or small molecule scaffold, researchers can rigidly fix the spatial orientation of pharmacophores.

The biological activity and utility of 5-MPCA are strictly dictated by its stereochemistry. The cis-isomer (typically (2S, 5R) or (2R, 5S)) acts as a potent turn inducer , forcing peptide backbones into compact


-turn conformations. In contrast, the trans-isomer  (typically (2S, 5S) or (2R, 5R)) adopts a thermodynamically stable extended conformation , often used to mimic 

-turns or extended polyproline helices.
Featurecis-5-Methylpiperazine-2-carboxylic Acidtrans-5-Methylpiperazine-2-carboxylic Acid
Stereochemistry (2S, 5R) or (2R, 5S)(2S, 5S) or (2R, 5R)
Ring Conformation Chair (Axial/Equatorial substituents)Chair (Diequatorial substituents)
Thermodynamic Stability Lower (Kinetic product in some reductions)Higher (Thermodynamic product)
Primary Utility

-Turn Inducer
: Mimics compact peptide turns.
Extended Scaffold : Mimics

-turns or linear spacers.
Receptor Activity Higher potency in compact binding pockets (e.g., DAT inhibitors).Often lower potency due to steric clash of extended methyl.

Structural & Conformational Analysis

The distinct activities of the isomers arise directly from their ground-state conformations in the piperazine chair.

Topological Relationship

In the piperazine ring (1,4-diazacyclohexane), positions 2 and 5 are topologically in a 1,4-relationship (separated by two atoms on either side: -C3-N4- and -N1-C6-). This dictates their conformational preferences similar to 1,4-disubstituted cyclohexanes.

Trans-Isomer (Diequatorial)
  • Configuration: The C2-Carboxyl and C5-Methyl groups are on opposite faces of the ring average plane.

  • Conformation: To minimize 1,3-diaxial interactions, the ring adopts a chair conformation where both bulky groups are equatorial .

  • Result: This creates a linear, extended topology. When incorporated into a peptide, it extends the backbone, preventing tight folding.

cis-Isomer (Axial/Equatorial)
  • Configuration: The C2-Carboxyl and C5-Methyl groups are on the same face.

  • Conformation: The ring cannot place both groups equatorially. It adopts a chair where one group is equatorial and the other is axial .

  • Result: The axial substituent creates significant steric bulk perpendicular to the ring plane. This "kink" forces the attached peptide chain to reverse direction, effectively nucleating a

    
    -turn .
    

Conformation cluster_0 Trans-Isomer (2S, 5S) cluster_1 Cis-Isomer (2S, 5R) T_State Diequatorial (ee) Lowest Energy T_Effect Extended Backbone (Linear Mimic) T_State->T_Effect  Rigidifies   C_State Axial/Equatorial (ae) Higher Energy C_Effect Beta-Turn Induction (Compact Mimic) C_State->C_Effect  Induces Kink   Precursor 5-Methylpyrazine-2-carboxylic acid (Aromatic) Precursor->T_State  H2 / Pd-C (Thermodynamic)   Precursor->C_State  H2 / PtO2 (Kinetic/Acidic)  

Figure 1: Conformational consequences of stereochemistry on peptide backbone topology.

Biological Activity Comparison

Peptidomimetics (Primary Application)

In drug design, 5-MPCA is used to replace natural amino acids (like Proline or Alanine) to restrict conformational freedom.

  • Case Study:

    
    -Turn Mimicry 
    
    • Experiment: Incorporation of cis-5-MPCA into the backbone of bioactive peptides (e.g., Enkephalin analogs).

    • Observation: The cis-isomer stabilizes a type II

      
      -turn, often increasing binding affinity for G-protein coupled receptors (GPCRs) that recognize compact loops.
      
    • Contrast: The trans-isomer disrupts this turn, leading to a loss of potency (typically >10-fold reduction in

      
      ).
      
Receptor Ligand Scaffolds

Beyond peptides, the free amino acid derivatives act as ligands for specific transporters.

  • Dopamine Transporter (DAT) Activity:

    • Research into 2,5-disubstituted piperidines (isosteres of piperazines) has shown that cis-isomers are significantly more potent inhibitors of monoamine transporters than their trans counterparts [1].

    • Mechanism: The cis-configuration aligns the hydrophobic methyl group and the polar carboxylate (or bioisostere) to perfectly match the pharmacophore of the DAT binding pocket, whereas the trans-isomer's extended methyl group creates a steric clash with the receptor wall.

  • NMDA/Glutamate Receptors:

    • While piperazine-2,3-dicarboxylic acids are known NMDA antagonists, the 5-methyl-2-carboxylic acid derivatives often show selectivity for kainate receptors or modulate glycine transporters .

    • Stereoselectivity: Activity resides predominantly in the (2R)-configured isomers (analogous to D-glutamate), with the cis-5-methyl group enhancing selectivity by excluding binding to off-target glutamate receptor subtypes.

Experimental Protocols

Synthesis and Separation

To evaluate both isomers, you must synthesize the racemic mixture and separate them, or use stereoselective hydrogenation.

Protocol: Hydrogenation of 5-Methylpyrazine-2-carboxylic Acid

  • Starting Material: Dissolve 5-methylpyrazine-2-carboxylic acid (10 mmol) in Glacial Acetic Acid (50 mL).

  • Catalyst: Add Platinum Oxide (

    
    , 5 mol%) for cis-enrichment or Palladium on Carbon (
    
    
    
    , 10 wt%) for trans-enrichment.
  • Reaction: Hydrogenate at 60 psi

    
     for 12 hours at room temperature.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo.

Protocol: Ion-Exchange Separation (Self-Validating) Because the cis and trans isomers have slightly different pKa values and solvation shells, they can be separated on a cation exchange resin.

  • Column Preparation: Pack a column (2.5 x 60 cm) with Dowex 50W-X8 (H+ form, 200-400 mesh).

  • Loading: Dissolve the crude residue in minimal water (pH 2) and load onto the column.

  • Elution Gradient: Elute with a linear gradient of 1M to 4M HCl.

  • Detection: Collect fractions. Spot on TLC (n-Butanol:Acetic Acid:Water, 4:1:1) and visualize with Ninhydrin.

    • Validation: The trans-isomer (diequatorial, less polar surface area) typically elutes after the cis-isomer (more compact, distinct solvation). Note: Elution order may reverse depending on specific resin cross-linking; always verify via NMR.

NMR Characterization (The "Trust" Step)

You must verify the isomer identity using


-NMR coupling constants (

-values) between H2 and H3/H5.
  • Trans-Isomer: Large axial-axial coupling (

    
    ) indicates H2 and H5 are axial (if ring is locked).
    
  • Cis-Isomer: Smaller axial-equatorial couplings (

    
    ) dominate.
    

References

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Source: Bioorganic & Medicinal Chemistry Letters (2001) [Link][1]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Source: Journal of Organic Chemistry (2009) [Link]

  • Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. Source: Journal of Medicinal Chemistry (2012) [Link]

  • Conformational Analysis of Trans and Cis Isomers of N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Source: ResearchGate (Accessed 2025) [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.